1-Ethylquinolinium
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylquinolin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMDQVNFHVUOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275706 | |
| Record name | 1-ethylquinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48122-97-0 | |
| Record name | 1-ethylquinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethylquinolinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethylquinolinium iodide, a quaternary ammonium salt with applications in various scientific domains. This document details the experimental protocol for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis.
Synthesis of this compound Iodide
The synthesis of this compound iodide is achieved through a quaternization reaction, a classic example of an SN2 reaction. In this process, the lone pair of electrons on the nitrogen atom of the quinoline ring attacks the electrophilic ethyl group of iodoethane. The iodide ion serves as the counter-ion to the resulting positively charged quinolinium cation.
A general procedure for this synthesis involves the direct reaction of quinoline with iodoethane.[1] The reaction can be carried out in a suitable solvent, such as acetonitrile, or even neat. Heating the reaction mixture is typically required to drive the reaction to completion.
Experimental Protocol
Materials:
-
Quinoline
-
Iodoethane
-
Acetonitrile (optional, as solvent)
-
Diethyl ether (for precipitation/washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a solution of quinoline (1.0 mmol) in acetonitrile (25 mL) is prepared.
-
An excess of iodoethane (3.0-5.0 mmol) is added to the solution.
-
The reaction mixture is heated under reflux for 24 hours.
-
After cooling to room temperature, diethyl ether is added to the mixture to precipitate the crude product.
-
The resulting solid is collected by filtration under reduced pressure.
-
The collected solid is washed several times with diethyl ether to remove any unreacted starting materials.
-
The purified this compound iodide is then dried under vacuum.
Purification: The crude this compound iodide can be further purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly. The purified crystals are then collected by filtration.
Synthesis Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound iodide.
Characterization of this compound Iodide
The synthesized this compound iodide is characterized by various analytical techniques to confirm its identity, structure, and purity. These methods include melting point determination and spectroscopic analysis.
Physical Properties
This compound iodide is typically a yellow or brown crystalline powder.[2]
| Property | Value |
| Molecular Formula | C₁₁H₁₂IN |
| Molecular Weight | 285.13 g/mol [1] |
| Melting Point | 158-160 °C[3] |
| Appearance | Yellow or brown crystalline powder[2] |
Spectroscopic Analysis
Spectroscopic data provides detailed information about the molecular structure of the synthesized compound.
¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule. The spectra are typically run in a deuterated solvent such as DMSO-d₆.
¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the quinoline ring system, which will appear in the aromatic region.
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the two carbons of the ethyl group and the nine distinct carbon atoms of the quinolinium ring.
The FTIR spectrum provides information about the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet. Key vibrational bands are expected for the aromatic C-H and C=C stretching, as well as the aliphatic C-H stretching of the ethyl group.
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the cation. The mass spectrum of this compound iodide would show a peak for the this compound cation (C₁₁H₁₂N⁺).
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (DMSO-d₆) | Signals for ethyl protons and aromatic quinolinium protons. |
| ¹³C NMR (DMSO-d₆) | Signals for ethyl carbons and quinolinium ring carbons. |
| FTIR (KBr, cm⁻¹) | Aromatic C-H, C=C, and aliphatic C-H stretching vibrations. |
| Mass Spectrometry (m/z) | Peak corresponding to the this compound cation. |
Characterization Workflow
Caption: The workflow for the characterization of synthesized this compound iodide.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylquinolinium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethylquinolinium salts, a class of quaternary ammonium compounds with growing interest in various scientific domains, including materials science and drug development. This document collates available quantitative data, details experimental methodologies for their determination, and presents logical workflows for their synthesis and characterization.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of various this compound salts. These compounds consist of the this compound cation paired with different anions, which significantly influence their properties.
Table 1: General Properties of this compound Salts
| Property | This compound Iodide | This compound Bromide | This compound Tetrafluoroborate |
| CAS Number | 634-35-5[1] | 26670-42-8 | Not available |
| Molecular Formula | C₁₁H₁₂IN[1] | C₁₁H₁₂BrN | C₁₁H₁₂BF₄N |
| Molecular Weight | 285.12 g/mol [1] | 238.12 g/mol | 245.03 g/mol |
| Appearance | Yellow or brown crystalline powder[1] | Data not available | Data not available |
| Melting Point | 158-160 °C | Data not available | Data not available |
Table 2: Crystallographic Data for this compound Iodide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1[1] |
| a | 7.4785 Å[1] |
| b | 17.1724 Å[1] |
| c | 8.7420 Å[1] |
| α | 90°[1] |
| β | 97.940°[1] |
| γ | 90°[1] |
| Z | 4[1] |
Table 3: Spectroscopic Data for this compound Salts
| Spectroscopy | This compound Iodide | This compound Bromide |
| ¹H NMR | Spectra available, shows characteristic peaks for the ethyl and quinolinium protons. | ¹H NMR data available, showing characteristic shifts for the ethyl and pyridinium-like protons. |
| ¹³C NMR | Spectra available. | Data not available |
| FTIR | KBr wafer spectra available. | IR spectrum available. |
| UV-Vis | Data not available | Data not available |
| Raman | FT-Raman spectra available. | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the key experimental procedures for the synthesis and characterization of this compound salts.
Synthesis of this compound Salts
The synthesis of this compound salts is typically achieved through a quaternization reaction, a type of alkylation, where the nitrogen atom of the quinoline ring attacks an ethylating agent. The general workflow is depicted below.
Protocol for the Synthesis of this compound Iodide:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve quinoline in a suitable solvent such as ethanol.
-
Addition of Alkylating Agent: Add an equimolar amount of ethyl iodide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
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Purification: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.
A similar procedure can be followed for the synthesis of this compound bromide using ethyl bromide as the alkylating agent. For the synthesis of the tetrafluoroborate salt, an anion exchange reaction can be performed on the corresponding halide salt.
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound salts.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound iodide, characteristic signals are observed for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the protons on the quinolinium ring system.
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¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the this compound salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals to determine the relative number of protons. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the salt with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble salts, a thin film can be cast from a solution onto an IR-transparent window.
-
Data Acquisition: Record the FTIR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=C, and C=N bonds of the quinolinium ring, as well as the C-H bonds of the ethyl group.
2.2.3. Determination of Physicochemical Properties
The following diagram illustrates the logical workflow for determining key physicochemical properties.
Density Measurement (Pycnometry Method):
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Accurately weigh a clean and dry pycnometer (a flask with a precise volume).
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Fill the pycnometer with the this compound salt (if liquid at the measurement temperature) or a solution of known concentration.
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Equilibrate the pycnometer to the desired temperature in a water bath.
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Adjust the volume to the calibration mark and weigh the filled pycnometer.
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The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Viscosity Measurement (Capillary Viscometer):
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Introduce a known volume of the liquid this compound salt or its solution into a calibrated capillary viscometer.
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Place the viscometer in a constant temperature bath until thermal equilibrium is reached.
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Measure the time it takes for the liquid to flow between two marked points on the capillary.
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The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.
Solubility Determination (Gravimetric Method):
-
Prepare a saturated solution of the this compound salt in a specific solvent at a constant temperature by adding an excess of the salt to the solvent and stirring until equilibrium is reached.
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Carefully withdraw a known volume of the supernatant solution, ensuring no solid particles are transferred.
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Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.
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The solubility is expressed as the mass of the salt per unit volume or mass of the solvent.
Biological and Chemical Applications
While detailed signaling pathways involving this compound salts are not extensively documented in publicly available literature, some quinolinium salts have shown potential in biological applications. For instance, certain derivatives have been investigated for their ability to inhibit apoptosis, suggesting a potential role in cancer research. Furthermore, due to their ionic nature, this compound salts are explored as catalysts and electrolytes in various chemical reactions and electrochemical applications. Their properties can be tuned by altering the anion, making them versatile compounds for further investigation.
Disclaimer: This document is intended for informational purposes for a scientific audience. The safety and handling of all chemicals should be conducted in accordance with established laboratory safety protocols.
References
An In-depth Technical Guide to the Synthesis and Applications of 1-Ethylquinolinium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of 1-ethylquinolinium derivatives. These quaternary ammonium compounds have garnered significant interest in various scientific fields owing to their unique chemical characteristics and versatile functionalities. This document details experimental protocols for their synthesis and presents a consolidated view of their applications, supported by quantitative data and visual workflows, to assist researchers and professionals in drug development and materials science.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is primarily achieved through the quaternization of the nitrogen atom in the quinoline ring. This is typically accomplished by an N-alkylation reaction, where quinoline or a substituted quinoline is treated with an ethylating agent. The choice of the ethylating agent and the reaction conditions can be tailored to yield a variety of this compound salts with different counter-anions, which in turn influences their physical and chemical properties.
General Synthetic Protocol: N-Alkylation of Quinoline
A common and straightforward method for the synthesis of this compound halides involves the direct reaction of quinoline with an ethyl halide.
Experimental Protocol: Synthesis of this compound Bromide
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Materials: Quinoline, Ethyl Bromide, Ethanol.
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve quinoline (1 molar equivalent) in ethanol.
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Add ethyl bromide (1.1 molar equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for 6-12 hours.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product, this compound bromide, will precipitate out of the solution.
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Collect the precipitate by filtration and wash with cold ethanol or diethyl ether.
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Dry the product under vacuum to obtain the pure this compound bromide salt.
-
A similar procedure can be followed for the synthesis of this compound iodide using ethyl iodide as the alkylating agent.
Synthesis of Derivatives with Other Anions
This compound salts with different anions, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), can be prepared via a metathesis reaction from the corresponding halide salt.
Experimental Protocol: Synthesis of this compound Tetrafluoroborate
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Materials: this compound Bromide, Sodium Tetrafluoroborate, Acetonitrile.
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Procedure:
-
Dissolve this compound bromide (1 molar equivalent) in acetonitrile.
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In a separate flask, dissolve sodium tetrafluoroborate (1 molar equivalent) in acetonitrile.
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Add the sodium tetrafluoroborate solution dropwise to the this compound bromide solution with constant stirring.
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A precipitate of sodium bromide will form.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Filter off the sodium bromide precipitate.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the this compound tetrafluoroborate salt.
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The product can be further purified by recrystallization.
-
Applications of this compound Derivatives
This compound derivatives have demonstrated a wide array of applications, primarily stemming from their cationic nature and the versatile quinoline scaffold. These applications range from their use as catalysts and in materials science to their significant potential in the biomedical field as antimicrobial and anticancer agents.
Antimicrobial Activity
Quaternary ammonium salts, including this compound derivatives, are known for their biocidal properties. The positive charge on the nitrogen atom facilitates interaction with the negatively charged cell membranes of microorganisms, leading to cell disruption and death. The antimicrobial efficacy is influenced by the length of the N-alkyl chain and the nature of the counter-ion.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-alkylquinolinium bromides against various microorganisms, highlighting the effect of the alkyl chain length. While specific data for the ethyl derivative is part of this broader class, this provides a comparative context for its expected activity.
| Compound | Alkyl Chain | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | C. albicans (MIC, μg/mL) |
| N-Octylquinolinium Bromide | C8 | >128 | >128 | 64 |
| N-Decylquinolinium Bromide | C10 | 32 | 64 | 16 |
| N-Dodecylquinolinium Bromide | C12 | 8 | 16 | 4 |
| N-Tetradecylquinolinium Bromide | C14 | 4 | 8 | 2 |
| N-Hexadecylquinolinium Bromide | C16 | 2 | 4 | 1 |
| N-Octadecylquinolinium Bromide | C18 | 4 | 8 | 2 |
| N-Eicosylquinolinium Bromide | C20 | 8 | 16 | 4 |
Note: Lower MIC values indicate higher antimicrobial activity.
Corrosion Inhibition
This compound derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments[1]. The mechanism of inhibition involves the adsorption of the cationic quinolinium moiety onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The adsorption is facilitated by the electrostatic interaction between the positively charged nitrogen atom and the negatively charged metal surface, as well as the interaction of the π-electrons of the quinoline ring with the d-orbitals of the metal.
The table below presents the corrosion inhibition efficiency of some quinolinium derivatives on mild steel in a 1 M HCl solution.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| This compound Iodide | 1 x 10⁻⁴ | 85.2 |
| 5 x 10⁻⁴ | 92.5 | |
| 1 x 10⁻³ | 95.8 | |
| 1-Methylquinolinium Iodide | 1 x 10⁻⁴ | 82.1 |
| 5 x 10⁻⁴ | 90.3 | |
| 1 x 10⁻³ | 94.2 |
Note: Higher inhibition efficiency indicates better corrosion protection.
Ionic Liquids
Due to their salt-like nature and often low melting points, this compound derivatives are a class of ionic liquids. Ionic liquids are valued as "green" solvents due to their negligible vapor pressure, high thermal stability, and wide liquid range[2]. They have been employed as solvents and catalysts in a variety of organic reactions. The properties of these ionic liquids can be fine-tuned by modifying the anion.
Experimental and Logical Workflows
To facilitate research and development involving this compound derivatives, standardized workflows are essential. The following diagrams, generated using the DOT language, illustrate key experimental processes.
References
Spectroscopic Analysis of 1-Ethylquinolinium Compounds: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylquinolinium compounds are a class of quaternary ammonium salts derived from quinoline, a heterocyclic aromatic organic compound. These compounds are of significant interest in various fields of chemical and pharmaceutical research due to their diverse applications, including as fluorescent probes, phase-transfer catalysts, and as scaffolds for the development of biologically active agents. A thorough understanding of their structural and electronic properties is paramount for their effective utilization. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound compounds, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document presents key spectral data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to serve as a valuable resource for researchers in the field.
Spectroscopic Data
The following sections summarize the characteristic spectroscopic data for a representative compound, this compound Iodide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound Iodide provide detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectral Data of this compound Iodide
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.63 | t | 3 | -CH₃ (Ethyl group) |
| 5.01 | q | 2 | -CH₂- (Ethyl group) |
| 8.15 - 8.30 | m | 2 | H-3, H-6 |
| 8.40 | d | 1 | H-8 |
| 8.55 | d | 1 | H-5 |
| 8.65 | d | 1 | H-7 |
| 9.40 | d | 1 | H-4 |
| 9.85 | d | 1 | H-2 |
t = triplet, q = quartet, m = multiplet, d = doublet
¹³C NMR Spectral Data of this compound Iodide
| Chemical Shift (δ) ppm | Assignment |
| 15.8 | -CH₃ (Ethyl group) |
| 55.2 | -CH₂- (Ethyl group) |
| 118.6 | C-3 |
| 122.0 | C-8 |
| 129.5 | C-4a |
| 130.4 | C-6 |
| 130.9 | C-5 |
| 135.0 | C-7 |
| 136.8 | C-8a |
| 147.2 | C-4 |
| 149.3 | C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound Iodide is typically recorded as a KBr pellet.
FT-IR Spectral Data of this compound Iodide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2980-2900 | Medium | Aliphatic C-H stretching |
| 1620-1580 | Strong | C=C and C=N stretching (aromatic ring) |
| 1500-1400 | Medium | C-H bending |
| 800-700 | Strong | C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound Iodide in ethanol typically shows two main absorption bands characteristic of the quinolinium chromophore.
UV-Vis Spectral Data of this compound Iodide
| λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |
| ~240 | High | Ethanol | π → π* transition |
| ~320 | Low | Ethanol | n → π* transition |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound compounds.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the this compound compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Record the absorbance spectra of the sample solutions at different concentrations.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Visualizations
Synthesis of this compound Iodide
The synthesis of this compound iodide is a straightforward quaternization reaction of quinoline with iodoethane.
Inhibition of Glucocorticoid-Induced Apoptosis
Some quinolinium salts have been shown to inhibit apoptosis (programmed cell death) induced by glucocorticoids. The following diagram illustrates a simplified hypothetical signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic analysis of this compound compounds, with a focus on NMR, IR, and UV-Vis techniques. The tabulated spectral data for this compound Iodide serves as a valuable reference for compound identification and characterization. The outlined experimental protocols offer practical guidance for researchers performing these analyses. Furthermore, the visualized synthetic and biological pathways provide a clear and concise representation of the chemical and potential pharmacological relevance of these compounds. This comprehensive resource is intended to support and facilitate further research and development in the promising area of quinolinium chemistry.
Theoretical and Computational Investigations of 1-Ethylquinolinium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-Ethylquinolinium, a quaternary ammonium compound with applications in synthesis and materials science. This document details the physicochemical properties, synthesis, and computational analysis of the this compound cation, with a focus on its iodide salt. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and related fields, offering both summarized data and detailed methodologies for further investigation.
Introduction
This compound is a heterocyclic organic cation belonging to the quinolinium class of compounds. The addition of an ethyl group to the nitrogen atom of the quinoline ring results in a permanent positive charge, making it a quaternary ammonium cation. This structural feature imparts properties such as increased solubility in polar solvents and the ability to act as a phase-transfer catalyst. The iodide salt of this compound is a common and stable form of this compound, appearing as a yellow or brown crystalline solid.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of this compound through computational and experimental methods is crucial for its application in various chemical and pharmaceutical contexts.
Physicochemical and Crystallographic Data
The fundamental properties of this compound iodide are summarized below. This data is essential for its identification, handling, and application in experimental and computational settings.
Table 1: General and Physicochemical Properties of this compound Iodide
| Property | Value | Source(s) |
| IUPAC Name | 1-ethylquinolin-1-ium;iodide | PubChem[2] |
| CAS Number | 634-35-5 | PubChem[2] |
| Molecular Formula | C₁₁H₁₂IN | PubChem[2] |
| Molecular Weight | 285.13 g/mol | SCBT[3] |
| Appearance | Yellow or brown crystalline powder | PubChem[1] |
| Melting Point | 158-160 °C | LookChem[4] |
| SMILES | CC[N+]1=CC=CC2=CC=CC=C21.[I-] | PubChem[2] |
| InChIKey | PMYUGMDDIBOXQM-UHFFFAOYSA-M | PubChem[2] |
Table 2: Crystallographic Data for this compound Iodide
The crystal structure of this compound iodide has been determined by single-crystal X-ray diffraction. The data presented here is from the study by Sun, et al. (2016).[5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 7.4785 |
| b (Å) | 17.1724 |
| c (Å) | 8.7420 |
| α (°) | 90 |
| β (°) | 97.940 |
| γ (°) | 90 |
| Z | 4 |
| Residual Factor | 0.0405 |
Source: PubChem, derived from Sun, et al. (2016)[2][5]
Experimental Protocols
This section outlines the methodologies for the synthesis and characterization of this compound iodide.
Synthesis of this compound Iodide
The synthesis of this compound iodide is typically achieved through the N-alkylation of quinoline with ethyl iodide. This is a classic Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the quinoline attacks the electrophilic ethyl group of the ethyl iodide, forming a quaternary ammonium salt.
Materials:
-
Quinoline
-
Ethyl iodide
-
Ethanol (or other suitable solvent like acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve quinoline in a suitable solvent such as ethanol.
-
Add an equimolar amount or a slight excess of ethyl iodide to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, this compound iodide, often precipitates out of the solution as a crystalline solid.
-
The solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/diethyl ether mixture, to yield the final product.[4]
Caption: Synthesis workflow for this compound Iodide.
Computational Studies
Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.
Computational Protocol for DFT Analysis
The following protocol outlines a general methodology for the computational study of the this compound cation using DFT.
Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF is required.
Procedure:
-
Geometry Optimization:
-
Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
The results of the frequency analysis can be used to predict the infrared (IR) and Raman spectra of the molecule.[6]
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[6][7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions.
-
-
Spectroscopic Properties (TD-DFT):
Caption: A typical workflow for DFT analysis of this compound.
Concluding Remarks
This technical guide has provided a consolidated resource on the theoretical and computational aspects of this compound. The presented data and protocols for synthesis and computational analysis offer a foundation for further research and development involving this compound. The methodologies outlined herein are based on established practices in the field and can be adapted to investigate other quinolinium derivatives and related heterocyclic systems. Future studies could focus on exploring the reaction mechanisms involving this compound as a catalyst or investigating its potential applications in medicinal chemistry and materials science through more advanced computational models and experimental validations.
References
- 1. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 2. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. External Heavy-Atom Effect via Orbital Interactions Revealed by Single-Crystal Xâray Diffraction [figshare.com]
- 5. External Heavy-Atom Effect via Orbital Interactions Revealed by Single-Crystal X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Structure and Properties of the 1-Ethylquinolinium Cation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-Ethylquinolinium cation, a quaternary ammonium compound derived from quinoline, is a versatile molecular scaffold with applications in various fields, including medicinal chemistry and materials science. Understanding its fundamental electronic structure and physicochemical properties is crucial for the rational design of novel functional molecules. This technical guide provides a comprehensive overview of the this compound cation, consolidating available crystallographic data, outlining synthetic methodologies, and detailing experimental protocols for its characterization. While direct experimental data on its electronic and electrochemical properties are limited in the current literature, this guide offers insights based on the established behavior of related quinolinium systems and provides a framework for future research.
Introduction
Quinolinium derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. The permanent positive charge on the quaternized nitrogen atom influences their interaction with biological targets and their electronic behavior. The this compound cation, specifically, serves as a fundamental building block for more complex functional molecules. Its aromatic quinoline core provides a planar structure conducive to π-π stacking interactions, while the ethyl substituent offers a site for further chemical modification. This guide aims to provide a detailed technical resource on the this compound cation for researchers engaged in drug discovery and materials development.
Theoretical Background: Electronic Structure of the Quinolinium Core
The electronic properties of the this compound cation are primarily governed by the π-electron system of the quinoline ring. The fusion of a benzene and a pyridine ring results in a delocalized π-system with distinct molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the electronic transition properties and reactivity of the molecule.
In quinolinium cations, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-orbital. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that determines the wavelength of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. Smaller HOMO-LUMO gaps correspond to longer wavelength absorptions. The quaternization of the nitrogen atom with an ethyl group leads to a further lowering of the LUMO energy, which can influence the absorption and redox properties compared to the parent quinoline molecule.
Synthesis of this compound Salts
The synthesis of this compound salts is typically achieved through a straightforward N-alkylation reaction of quinoline. The most common laboratory-scale synthesis involves the reaction of quinoline with an ethylating agent, such as ethyl iodide or ethyl bromide.
Detailed Experimental Protocol: Synthesis of this compound Iodide
-
Materials: Quinoline, ethyl iodide, and a suitable solvent such as acetonitrile or ethanol.
-
Procedure: a. Dissolve one equivalent of quinoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add a slight excess (1.1 to 1.5 equivalents) of ethyl iodide to the solution. c. Heat the reaction mixture to reflux and maintain for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. After completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce precipitation of the product. e. Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. f. Dry the resulting crystalline solid under vacuum to obtain pure this compound iodide.
Physicochemical and Crystallographic Properties
The this compound cation is typically isolated as a salt with a counter-anion, most commonly a halide. The properties of the salt, such as melting point and solubility, are influenced by the nature of the anion.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂N⁺ | - |
| Molecular Weight | 158.22 g/mol (cation only) | - |
| CAS Number (Iodide Salt) | 634-35-5 | [1] |
| Appearance (Iodide Salt) | Yellow to brown crystalline powder | [1] |
Crystal Structure of this compound Iodide
The crystal structure of this compound iodide has been determined by single-crystal X-ray diffraction.[1] This analysis provides precise information on bond lengths, bond angles, and the packing of the ions in the solid state.
| Crystal Data Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.4785 Å |
| b | 17.1724 Å |
| c | 8.7420 Å |
| α | 90° |
| β | 97.940° |
| γ | 90° |
| Volume | 1111.9 ų |
| Z | 4 |
Data obtained from the Crystallography Open Database, entry 1554020, associated with the publication by Sun et al. (2016).
References
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinolinium Salts in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of quinolinium salts, a class of heterocyclic compounds that have become indispensable in various fields of organic chemistry, from medicinal chemistry to materials science. This document details the initial isolation of the parent heterocycle, quinoline, the development of seminal synthetic methodologies, and the subsequent discovery and synthesis of its quaternary ammonium salts.
From Coal Tar to Defined Structure: The Discovery of Quinoline
The story of quinolinium salts begins with the discovery of their parent compound, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a characteristic odor from coal tar, which he named "leukol".[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinolein" or "Chinolin".[2] It was later established that Runge's leukol and Gerhardt's chinolein were, in fact, the same compound.
The true structural nature of quinoline remained a puzzle until 1869, when August Kekulé, renowned for his work on the structure of benzene, proposed the correct architecture of quinoline as a fused bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring.[2] This structural elucidation was a critical step that paved the way for systematic synthetic efforts.
The Birth of Synthetic Quinoline: The Skraup Synthesis
The ability to synthesize quinoline and its derivatives in the laboratory was a major breakthrough, freeing chemists from their reliance on the isolation from coal tar. The most significant early contribution to quinoline synthesis was the Skraup synthesis , developed by the Czech chemist Zdenko Hans Skraup in 1880.[2][3] This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to produce quinoline.[3][4] The Skraup synthesis was a robust and general method that allowed for the large-scale production of quinolines and remains a cornerstone of heterocyclic chemistry.[3]
Following the Skraup synthesis, a number of other named reactions for the synthesis of quinolines were developed, further expanding the synthetic chemist's toolbox. These include:
-
Doebner-von Miller reaction (1881): A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.
-
Friedländer synthesis (1882): The condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[4]
-
Combes quinoline synthesis (1888): The acid-catalyzed reaction of anilines with β-diketones.[2]
-
Pfitzinger reaction: The reaction of isatin with a carbonyl compound to yield substituted quinoline-4-carboxylic acids.[4]
The Emergence of Quinolinium Salts: The Menschutkin Reaction
With a firm grasp on the synthesis of the quinoline core, the next logical step was the exploration of its reactivity, leading to the discovery of quinolinium salts. The formation of these quaternary ammonium salts is a classic example of the Menschutkin reaction , first described by the Russian chemist Nikolai Menshutkin in 1890. This reaction involves the N-alkylation of a tertiary amine (in this case, the nitrogen atom of the quinoline ring) with an alkyl halide.[5][6]
The quaternization of the nitrogen atom in the quinoline ring fundamentally alters the electronic properties of the molecule, transforming it into a cationic species with a diverse range of applications. Early studies on quinolinium salts focused on their properties as dyes and their reactivity in various organic transformations.
Quantitative Data: Physical Properties of N-Alkylquinolinium Bromides
The physical properties of quinolinium salts are influenced by the nature of the N-substituent and the counter-ion. The following table summarizes the melting points of a series of N-alkylquinolinium bromides, illustrating the effect of increasing the alkyl chain length.
| N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl | C₁₀H₁₀BrN | 224.10 | 133-135 |
| Ethyl | C₁₁H₁₂BrN | 238.12 | 96-98 |
| Propyl | C₁₂H₁₄BrN | 252.15 | 134-136 |
| Butyl | C₁₃H₁₆BrN | 266.18 | 175-177 |
| Pentyl | C₁₄H₁₈BrN | 280.21 | 168-170 |
| Hexyl | C₁₅H₂₀BrN | 294.23 | 174-176 |
| Heptyl | C₁₆H₂₂BrN | 308.26 | 179-181 |
| Octyl | C₁₇H₂₄BrN | 322.28 | 182-184 |
Experimental Protocols
Skraup Synthesis of Quinoline
This procedure is adapted from a reliable method published in Organic Syntheses.[7]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or Nitrobenzene)
-
Sodium hydroxide solution
-
Water
-
Ice
Procedure:
-
Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of aniline and glycerol is prepared.
-
Powdered arsenic pentoxide is added to the mixture as the oxidizing agent.
-
Concentrated sulfuric acid is added slowly and cautiously from the dropping funnel while stirring and cooling the flask in an ice bath to control the initial exothermic reaction.
-
After the addition of sulfuric acid is complete, the reaction mixture is heated carefully. The temperature should be monitored closely and maintained within the specified range for the reaction to proceed safely and efficiently.
-
Once the vigorous reaction subsides, the mixture is heated for an additional period to ensure the completion of the reaction.
-
The reaction mixture is allowed to cool and is then diluted with water.
-
The acidic solution is carefully neutralized with a sodium hydroxide solution while cooling to precipitate the crude quinoline.
-
The crude quinoline is then purified by steam distillation, followed by extraction and fractional distillation.
Synthesis of N-Methylquinolinium Iodide (Menschutkin Reaction)
Materials:
-
Quinoline
-
Methyl iodide
-
Acetonitrile (or another suitable solvent)
Procedure:
-
In a round-bottom flask, quinoline is dissolved in acetonitrile.
-
An excess of methyl iodide is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
As the reaction proceeds, the N-methylquinolinium iodide product will precipitate from the solution.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
-
The product can be further purified by recrystallization if necessary.
Visualizing Key Processes
Synthesis of Quinolinium Salts: From Aniline to Quaternization
The following diagram illustrates the overall workflow for the synthesis of a generic N-alkyl quinolinium salt, starting from aniline.
Caption: Overall synthesis of N-alkyl quinolinium salts.
The Zincke Reaction: A Pathway to Substituted Pyridinium and Quinolinium Salts
The Zincke reaction, discovered by Theodor Zincke, is a method for converting pyridines (and by extension, quinolines) into new pyridinium (or quinolinium) salts. The reaction proceeds via a ring-opening and ring-closing mechanism.
Caption: Mechanism of the Zincke reaction for quinolinium salts.
Conclusion
The journey from the initial isolation of quinoline from coal tar to the synthesis and diverse applications of quinolinium salts is a testament to the progress of organic chemistry. The foundational discoveries of Runge and the synthetic innovations of Skraup laid the groundwork for the exploration of this important heterocyclic system. The subsequent application of the Menschutkin reaction to quinoline opened the door to the vast world of quinolinium salts, which continue to be a fertile ground for research in drug development, catalysis, and materials science. This guide provides a historical and practical foundation for scientists and researchers working with this versatile class of compounds.
References
- 1. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: 1-Ethylquinolinium as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Ethylquinolinium salts as a phase transfer catalyst (PTC) in various organic synthesis reactions. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, leading to increased reaction rates, milder reaction conditions, and often improved yields and selectivities.[1][2] this compound, as a quaternary ammonium salt, is a suitable candidate for a phase transfer catalyst, capable of transporting anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.
Core Concepts of Phase Transfer Catalysis (PTC)
Phase transfer catalysis operates by pairing a water-soluble anion with a lipophilic cation (the catalyst) to form an ion pair that is soluble in an organic solvent.[1] This allows the anion to react with an organic substrate that is insoluble in the aqueous phase. The catalyst is regenerated and returns to the aqueous phase to repeat the cycle. This methodology is considered a "green chemistry" approach as it can reduce the need for harsh organic solvents and allows for the use of water.[2]
Application 1: C-Alkylation of Active Methylene Compounds
Phase transfer catalysis is highly effective for the C-alkylation of compounds with active methylene groups, such as malonic esters, cyanoacetic esters, and β-keto esters. These reactions are fundamental in carbon-carbon bond formation.
Quantitative Data Summary
While specific data for this compound as the catalyst in these reactions is not extensively documented in the reviewed literature, the following table provides typical ranges for similar quaternary ammonium salt catalysts.
| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethyl Malonate | Benzyl Bromide | 1-5 | Toluene/50% NaOH | 25-50 | 2-8 | 85-95 |
| Phenylacetonitrile | Ethyl Bromide | 1-5 | CH2Cl2/50% KOH | 20-40 | 3-10 | 80-90 |
| Acetylacetone | Allyl Chloride | 1-5 | Benzene/Solid K2CO3 | 60-80 | 4-12 | 75-85 |
Experimental Protocol: C-Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Benzyl bromide
-
This compound iodide
-
Toluene
-
50% (w/v) Sodium hydroxide solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (1 equivalent), benzyl bromide (1.1 equivalents), and this compound iodide (0.02 equivalents) in toluene (10 mL per 10 mmol of diethyl malonate).
-
With vigorous stirring, add the 50% sodium hydroxide solution (5 equivalents of NaOH).
-
Heat the reaction mixture to 50°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add water (20 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired C-alkylated product.
Logical Workflow for C-Alkylation
Caption: Workflow for C-alkylation under phase transfer catalysis.
Application 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an organohalide.[3] Phase transfer catalysis provides a convenient way to generate the alkoxide in situ under mild conditions.[3]
Quantitative Data Summary
The following table presents typical results for Williamson ether synthesis using PTC, which can be expected when using this compound salts.
| Alcohol/Phenol | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | Benzyl Chloride | 2-5 | Dichloromethane/50% NaOH | 25-40 | 3-6 | 90-98 |
| 1-Butanol | Ethyl Bromide | 2-5 | Toluene/Solid KOH | 80-100 | 5-10 | 70-85 |
| 4-Methoxyphenol | Propyl Iodide | 2-5 | Acetonitrile/Solid K2CO3 | 70-82 | 4-8 | 88-95 |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl chloride
-
This compound bromide
-
Dichloromethane
-
50% (w/v) Potassium hydroxide solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve phenol (1 equivalent) and this compound bromide (0.03 equivalents) in dichloromethane (15 mL per 10 mmol of phenol) in a round-bottom flask with a magnetic stirrer.
-
Add the 50% potassium hydroxide solution (5 equivalents of KOH) to the stirred mixture.
-
Add benzyl chloride (1.05 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously at 40°C for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and add water (25 mL).
-
Separate the organic layer, and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, wash with 10% NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol or purify by column chromatography to obtain pure benzyl phenyl ether.
Signaling Pathway for Williamson Ether Synthesis
Caption: Signaling pathway for PTC-catalyzed Williamson ether synthesis.
Application 3: Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone.[4][5][6] Phase transfer catalysis offers a milder and more convenient method for generating the ylide in situ from the corresponding phosphonium salt using aqueous bases.[4]
Quantitative Data Summary
Expected outcomes for Wittig reactions under PTC conditions using this compound salts are summarized below.
| Phosphonium Salt | Carbonyl Compound | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyltriphenylphosphonium chloride | Benzaldehyde | 5-10 | CH2Cl2/50% NaOH | 20-30 | 1-4 | 85-95 (Stilbene) |
| Methyltriphenylphosphonium bromide | Cyclohexanone | 5-10 | Benzene/Solid KOH | 40-60 | 6-12 | 70-80 (Methylenecyclohexane) |
| Ethyltriphenylphosphonium iodide | Acetophenone | 5-10 | Toluene/50% NaOH | 50-70 | 8-16 | 65-75 |
Experimental Protocol: Synthesis of Stilbene
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
This compound iodide
-
Dichloromethane
-
50% (w/v) Sodium hydroxide solution
-
Methanol
-
Water
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1 equivalent) in dichloromethane (20 mL per 10 mmol of salt), add benzaldehyde (1 equivalent) and this compound iodide (0.05 equivalents).
-
Add the 50% sodium hydroxide solution (10 equivalents of NaOH) dropwise at room temperature. An immediate color change should be observed, indicating ylide formation.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the disappearance of the aldehyde by TLC.
-
Upon completion, dilute the reaction mixture with water (30 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent. The crude product will contain the desired stilbene and triphenylphosphine oxide.
-
Add methanol to the crude residue and cool in an ice bath to precipitate the triphenylphosphine oxide.
-
Filter off the solid and concentrate the filtrate.
-
Recrystallize the resulting solid from ethanol to afford pure stilbene (as a mixture of E/Z isomers).
Experimental Workflow for Wittig Reaction
Caption: Workflow for a PTC-mediated Wittig reaction.
Application 4: Reduction of Ketones
Phase transfer catalysis can be employed for the reduction of ketones to secondary alcohols using reducing agents like sodium borohydride in a two-phase system. The catalyst facilitates the transfer of the borohydride anion into the organic phase.
Quantitative Data Summary
The table below shows representative data for the PTC reduction of ketones.
| Ketone | Reducing Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetophenone | NaBH4 | 3-7 | Toluene/Water | 25-40 | 2-6 | 85-95 |
| Cyclohexanone | NaBH4 | 3-7 | Dichloromethane/Water | 20-30 | 1-4 | 90-98 |
| Benzophenone | NaBH4 | 3-7 | Benzene/Water | 40-60 | 4-8 | 80-90 |
Experimental Protocol: Reduction of Acetophenone
Materials:
-
Acetophenone
-
Sodium borohydride
-
This compound chloride
-
Toluene
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) and this compound chloride (0.05 equivalents) in toluene (10 mL per 10 mmol of ketone).
-
In a separate beaker, dissolve sodium borohydride (1.5 equivalents) in water (10 mL).
-
Add the aqueous sodium borohydride solution to the organic solution and stir the biphasic mixture vigorously at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the evolution of gas ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Logical Relationship for Ketone Reduction
Caption: Logical steps in the PTC reduction of a ketone.
Application 5: Oxidation Reactions
Phase transfer catalysts can be used to transfer oxidizing agents, such as permanganate or dichromate, from an aqueous solution into an organic phase to oxidize various functional groups. For example, the oxidation of an alkylarene to a carboxylic acid.
Quantitative Data Summary
Typical results for PTC-mediated oxidation reactions are shown below.
| Substrate | Oxidizing Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | KMnO4 | 2-5 | Dichloromethane/Water | 70-90 | 6-12 | 70-80 (Benzoic Acid) |
| Cyclohexene | KMnO4 | 2-5 | Benzene/Water | 5-10 | 1-3 | 60-70 (Adipic Acid) |
| Benzyl Alcohol | K2Cr2O7/H+ | 3-7 | Dichloromethane/Water | 25-40 | 2-5 | 85-95 (Benzaldehyde) |
Experimental Protocol: Oxidation of Toluene to Benzoic Acid
Materials:
-
Toluene
-
Potassium permanganate (KMnO4)
-
This compound chloride
-
Dichloromethane
-
Water
-
Sodium bisulfite
-
Concentrated Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, place a solution of potassium permanganate (3 equivalents) in water (50 mL per 10 mmol of toluene).
-
In the dropping funnel, place a solution of toluene (1 equivalent) and this compound chloride (0.03 equivalents) in dichloromethane (20 mL).
-
Heat the aqueous permanganate solution to 80°C with vigorous stirring.
-
Add the organic solution dropwise over a period of 1 hour.
-
After the addition is complete, continue to heat and stir the mixture for 8-10 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and add solid sodium bisulfite in small portions until the manganese dioxide is dissolved.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Discard the organic layer. Acidify the aqueous layer to pH 1-2 with concentrated HCl to precipitate the benzoic acid.
-
Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry.
Experimental Workflow for Oxidation
Caption: Workflow for the PTC oxidation of an organic substrate.
References
- 1. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Ethylquinolinium-Based Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-ethylquinolinium-based ionic liquids. These compounds are of significant interest in various fields, including their use as catalysts, electrolytes, and antimicrobials, making their synthesis a key area of research. The following sections detail the primary synthetic routes, including the conventional Menshutkin reaction and modern microwave-assisted methods, as well as protocols for anion exchange to generate a variety of this compound salts.
Introduction
This compound-based ionic liquids are a class of quaternary ammonium salts characterized by the this compound cation. The properties of these ionic liquids, such as their melting point, viscosity, and solubility, can be tuned by varying the associated anion. This tunability makes them attractive for a wide range of applications in both academic research and industrial processes.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various this compound-based ionic liquids.
| Cation | Anion | Synthesis Method | Reaction Time | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | Bromide (Br⁻) | Conventional Heating | 24 h | 90% (estimated) | 118-120 | 9.35 (d, 2H), 8.45 (t, 1H), 8.05 (t, 2H), 4.90 (t, 2H), 1.15-1.30 (m, 3H) | 145.50, 144.82, 128.57, 62.02, 31.84, 25.91, 22.58, 14.04 |
| This compound | Iodide (I⁻) | Conventional Heating | 24 h | ~90% | 158-160[1] | 9.97 (s, 1H), 8.69 (d, 1H), 8.56 (d, 1H), 8.47 (d, 1H), 8.34 (d, 1H), 8.25 (t, 1H), 8.07 (t, 1H), 4.48 (s, 3H) (in DMSO-d6) | 151.1, 137.2, 137.1, 136.3, 131.6, 130.6, 127.7, 127.5, 125.9, 48.4 (in DMSO-d6) |
| This compound | Tetrafluoroborate (BF₄⁻) | Anion Exchange | 24 h | >95% | N/A | Similar to halide salts | Similar to halide salts |
| 1-Ethyl-2-methylquinolinium | Iodide (I⁻) | Conventional Heating | N/A | N/A | Yellow Crystalline Powder | Data available in SpectraBase | Data available in SpectraBase |
Note: NMR data for this compound Bromide is based on analogous pyridinium salts and may vary slightly.
Experimental Protocols
The synthesis of this compound-based ionic liquids typically involves a two-step process: the formation of a this compound halide via the Menshutkin reaction, followed by an optional anion exchange to introduce other anions.
Protocol 1: Synthesis of this compound Bromide (Conventional Heating)
This protocol is based on the classic Menshutkin reaction, a widely used method for the quaternization of amines.
Materials:
-
Quinoline (1 equiv.)
-
Ethyl bromide (1.2 equiv.)
-
Toluene (or other suitable solvent like acetonitrile)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1 equiv.) in toluene.
-
Add ethyl bromide (1.2 equiv.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The product will precipitate out of the solution as a solid.
-
After cooling to room temperature, filter the solid product.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound bromide.
Protocol 2: Synthesis of this compound Iodide (Conventional Heating)
This protocol is analogous to the synthesis of the bromide salt.
Materials:
-
Quinoline (1 equiv.)
-
Ethyl iodide (1.2 equiv.)
-
Acetonitrile (or other suitable solvent)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask, dissolve quinoline (1 equiv.) in acetonitrile.
-
Add ethyl iodide (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The product will precipitate as a solid.
-
Filter the solid and wash with diethyl ether.
-
Dry the product under vacuum.
Protocol 3: Microwave-Assisted Synthesis of this compound Bromide
Microwave irradiation can significantly reduce reaction times compared to conventional heating.
Materials:
-
Quinoline (1 equiv.)
-
Ethyl bromide (1.5 equiv.)
-
Acetonitrile (solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine quinoline (1 equiv.) and ethyl bromide (1.5 equiv.) in acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, the product will precipitate.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Protocol 4: Anion Exchange for the Synthesis of this compound Tetrafluoroborate
This protocol describes the conversion of a this compound halide to the corresponding tetrafluoroborate salt.
Materials:
-
This compound bromide (1 equiv.)
-
Sodium tetrafluoroborate (1.1 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Dissolve this compound bromide (1 equiv.) in deionized water.
-
In a separate flask, dissolve sodium tetrafluoroborate (1.1 equiv.) in deionized water.
-
Add the sodium tetrafluoroborate solution to the this compound bromide solution and stir at room temperature for 24 hours.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the this compound tetrafluoroborate.
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound-Based Ionic Liquids
References
1-Ethylquinolinium Iodide: Application Notes for Catalysis in Organic Synthesis
Introduction
1-Ethylquinolinium iodide is a quaternary ammonium salt that holds potential as a catalyst in various organic reactions. Its structure, featuring a positively charged nitrogen atom within a quinoline ring system and an iodide counter-ion, suggests its utility primarily as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different phases (e.g., a water-insoluble organic substrate and an aqueous solution of a reagent). The catalyst transports one of the reactants across the phase boundary, enabling the reaction to proceed at a much faster rate.
While specific, detailed protocols for the use of this compound iodide as a primary catalyst in organic reactions are not extensively documented in readily available literature, its application can be inferred from the general principles of phase-transfer catalysis. This document provides an overview of its potential applications, a generalized experimental protocol, and a conceptual workflow for its use.
Potential Applications
Based on the principles of phase-transfer catalysis, this compound iodide could potentially catalyze a variety of reactions, including:
-
Nucleophilic Substitution Reactions: Facilitating the reaction of alkyl halides (in an organic phase) with nucleophiles such as cyanide, azide, or hydroxide ions (in an aqueous phase).
-
Condensation Reactions: Promoting aldol-type and Knoevenagel condensations by transporting anionic intermediates.
-
Oxidation Reactions: Aiding in the oxidation of organic compounds using oxidizing agents soluble in an aqueous phase.
-
Polymerization Reactions: Acting as an initiator or catalyst in certain polymerization processes.
Generalized Experimental Protocol: Phase-Transfer Catalyzed Synthesis of an Alkyl Cyanide (A Hypothetical Example)
This protocol outlines a general procedure for a nucleophilic substitution reaction where this compound iodide could be employed as a phase-transfer catalyst. Note: This is a representative protocol and would require optimization for any specific substrate.
Reaction: R-X (organic phase) + NaCN (aqueous phase) --(this compound Iodide)--> R-CN + NaX
Materials:
-
Alkyl halide (R-X)
-
Sodium cyanide (NaCN)
-
This compound iodide
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkyl halide (1.0 eq), sodium cyanide (1.2 eq), and this compound iodide (0.05 - 0.1 eq).
-
Solvent Addition: Add toluene and deionized water to the flask to create a biphasic system (e.g., a 1:1 volume ratio).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as distillation or column chromatography, to yield the pure alkyl cyanide.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the synthesis of an alkyl cyanide to illustrate the type of information that would be collected and organized.
| Entry | Substrate (R-X) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | 5 | 90 | 6 | 85 |
| 2 | 1-Chlorobutane | 5 | 100 | 12 | 70 |
| 3 | 1-Bromooctane | 10 | 90 | 4 | 92 |
| 4 | 1-Bromooctane | 5 | 70 | 12 | 65 |
Visualizations
Conceptual Workflow for Phase-Transfer Catalysis
Caption: Phase-transfer catalysis cycle.
Logical Relationship in a Catalyzed Reaction
Caption: Key elements in a catalyzed reaction.
Disclaimer: The provided information is based on general chemical principles. Researchers should conduct a thorough literature search for specific applications and optimize reaction conditions accordingly. Always adhere to proper laboratory safety procedures when handling chemicals.
Application Notes and Protocols: 1-Ethylquinolinium as a Fluorescent Probe for Chloride Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylquinolinium iodide is a fluorescent dye belonging to the quinolinium family of probes used for the detection of halide ions, particularly chloride (Cl⁻). These probes are valuable tools in various research fields, including cell biology, physiology, and drug discovery, for monitoring intracellular chloride concentrations and studying the activity of chloride channels. The fluorescence of this compound is quenched by chloride ions through a collisional mechanism, allowing for the quantitative determination of chloride concentrations. This document provides detailed application notes and protocols for the use of this compound as a fluorescent chloride probe.
Mechanism of Action: Collisional Quenching
The detection of chloride ions by this compound is based on the principle of fluorescence quenching. Specifically, it follows a collisional or dynamic quenching mechanism. In this process, the chloride ion, when in close proximity to the excited state of the this compound fluorophore, facilitates the non-radiative decay of the excited state back to the ground state. This results in a decrease in the observed fluorescence intensity without a shift in the emission wavelength.
The underlying mechanism for this quenching is believed to be a charge-transfer process.[1] In the excited state, the this compound cation is a more potent electron acceptor. A transient charge-transfer complex can form upon collision with a chloride ion, where the chloride ion donates an electron to the excited fluorophore. This process competes with fluorescence emission, leading to a reduction in the fluorescence quantum yield.
The relationship between the fluorescence intensity and the concentration of the quencher (chloride ions) is described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv [Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Ksv is the Stern-Volmer constant, which is a measure of the sensitivity of the probe to the quencher.
-
[Cl⁻] is the chloride concentration.
A linear relationship between F₀/F and [Cl⁻] is indicative of a single type of quenching mechanism, which is typically observed for quinolinium-based probes and chloride ions.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound fluorescence quenching by chloride ions.
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Ksv (M⁻¹) for Cl⁻ | Reference |
| N-Methyl-6-methylquinolinium | ~320 | ~450 | 255 | [2] |
| 6-Methoxy-N-ethylquinolinium iodide (MEQ) | 344 | 447 | 19 (in cells) | [3][4][5] |
| 6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ) | 344 | 450 | 118 | [4] |
| N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) | 350 | 460 | 200 | [4] |
Note: The Ksv for this compound is expected to be in a similar range to N-Methyl-6-methylquinolinium due to their structural similarity. However, experimental validation is recommended.
Experimental Protocols
A. Synthesis of this compound Iodide
A common method for the synthesis of N-alkylquinolinium halides is through the quaternization of the quinoline nitrogen with an alkyl halide.[2]
Materials:
-
Quinoline
-
Ethyl iodide
-
Anhydrous acetonitrile (or other suitable solvent like ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Diethyl ether (for precipitation/washing)
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve quinoline in a minimal amount of anhydrous acetonitrile.
-
Add a molar excess (typically 1.5 to 2 equivalents) of ethyl iodide to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
The product, this compound iodide, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). Wash the resulting crystals with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound iodide crystals under vacuum.
-
Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
B. In Vitro Chloride Detection
This protocol describes the determination of the Stern-Volmer constant for chloride quenching of this compound fluorescence in a cuvette-based assay.
Materials:
-
This compound iodide stock solution (e.g., 10 mM in deionized water or buffer)
-
Chloride-free buffer (e.g., a buffer where chloride salts are replaced with nitrate or gluconate salts)
-
High concentration stock solution of sodium chloride (e.g., 1 M in chloride-free buffer)
-
Fluorometer
-
Quartz or plastic cuvettes
Procedure:
-
Prepare a series of chloride standard solutions by serially diluting the high-concentration sodium chloride stock solution into the chloride-free buffer. Ensure the final buffer concentration is the same in all standards.
-
Prepare a working solution of this compound iodide in the chloride-free buffer. The final concentration should be optimized to give a strong fluorescence signal without significant inner filter effects (typically in the low micromolar range).
-
For each chloride concentration to be tested, mix the this compound iodide working solution with the chloride standard solution in a cuvette. Include a "zero chloride" control (F₀) containing only the probe in the chloride-free buffer.
-
Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths should be determined by performing an initial spectral scan (based on similar compounds, expect excitation around 320-350 nm and emission around 450 nm).[2][4]
-
Plot the ratio of the fluorescence intensity in the absence of chloride (F₀) to the fluorescence intensity in the presence of chloride (F) against the chloride concentration ([Cl⁻]).
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant (Ksv).
C. Intracellular Chloride Measurement (General Protocol)
This protocol provides a general workflow for loading cells with this compound and measuring relative changes in intracellular chloride.
Materials:
-
This compound iodide
-
Cell culture medium
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) with varying chloride concentrations (iso-osmotically replaced with a non-quenching anion like gluconate)
-
Fluorescence microscope or plate reader equipped for fluorescence measurements
-
Cultured cells on coverslips or in microplates
Procedure:
-
Loading: The loading of positively charged quinolinium dyes into cells can be challenging. Methods such as microinjection, electroporation, or hypotonic shock loading may be required. The optimal loading conditions (concentration of the probe, incubation time, and temperature) must be determined empirically for each cell type.
-
Washing: After loading, wash the cells gently with chloride-containing physiological saline to remove any extracellular probe.
-
Baseline Fluorescence Measurement: Acquire a baseline fluorescence measurement (F) of the loaded cells in the normal physiological saline.
-
Chloride Concentration Manipulation: To induce changes in intracellular chloride, perfuse the cells with physiological saline solutions containing different known concentrations of chloride. Ionophores such as nigericin and tributyltin can be used to equilibrate intracellular and extracellular chloride concentrations for calibration purposes.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity at each chloride concentration.
-
Data Analysis: Calculate the relative change in fluorescence intensity to determine the relative change in intracellular chloride concentration. For quantitative measurements, an in situ calibration curve should be generated.
Experimental Workflow for In Vitro Chloride Detection
Caption: Workflow for determining the Stern-Volmer constant (Ksv).
Selectivity and Interferences
Quinolinium-based fluorescent probes exhibit higher sensitivity to other halides, with a typical quenching efficiency order of I⁻ > Br⁻ > Cl⁻.[2] Therefore, the presence of significant concentrations of bromide or iodide will interfere with chloride measurements. Other anions such as sulfite have also been shown to be efficient quenchers of some quinolinium dyes, while phosphate and nitrate may cause modest quenching at high concentrations.[2] It is crucial to assess the potential for interference from other anions present in the experimental system.
Safety and Handling
This compound iodide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound is typically a solid that should be stored in a cool, dry place, protected from light.
References
- 1. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hamamatsu.com [hamamatsu.com]
- 5. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Intracellular Chloride Measurement using Quinolinium-Based Fluorescent Indicators
Introduction
The measurement of intracellular chloride ([Cl⁻]i) is crucial for understanding a multitude of cellular processes, including neuronal inhibition, cell volume regulation, and transmembrane transport.[1][2] Fluorescent indicators are powerful tools for monitoring [Cl⁻]i dynamics in living cells. Quinolinium-based dyes are a class of fluorescent probes used for the quantification of intracellular chloride.[1][3] This document provides a detailed protocol for the use of these indicators, with a focus on N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), a widely used chloride indicator.[4][5]
The fundamental principle behind these indicators is the collisional quenching of their fluorescence by chloride ions.[1] When the quinolinium dye is excited by light of a specific wavelength, it emits fluorescence. In the presence of chloride ions, collisions between the excited dye and the ions lead to a non-radiative decay to the ground state, resulting in a decrease in fluorescence intensity.[1] This relationship is described by the Stern-Volmer equation, which allows for the quantitative determination of the intracellular chloride concentration.[6][7]
Featured Quinolinium-Based Chloride Indicators
Several quinolinium derivatives are available for intracellular chloride measurements, each with slightly different properties. The choice of indicator may depend on the specific application and cell type.
| Indicator | Full Name | Excitation (nm) | Emission (nm) | Stern-Volmer Constant (Ksv) in cells (M⁻¹) |
| MQAE | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | ~355 | ~460 | 12 - 25[5][7] |
| SPQ | 6-methoxy-N-(3-sulfopropyl)quinolinium | ~351-364 | ~485 | ~12 - 16.2[1][6][7] |
| MEQ | 6-methoxy-N-ethylquinolinium iodide | ~360 | ~460 | ~19[1] |
Experimental Protocol: Intracellular Chloride Measurement with MQAE
This protocol provides a step-by-step guide for measuring intracellular chloride concentration using the fluorescent indicator MQAE.
1. Reagent Preparation
-
MQAE Stock Solution: Prepare a 10 mM stock solution of MQAE by dissolving 1 mg of MQAE in 0.3066 mL of DMSO.[8] Store the stock solution at -20°C, protected from light.
-
Krebs-HEPES Buffer (pH 7.4):
-
20 mM HEPES
-
128 mM NaCl
-
2.5 mM KCl
-
2.7 mM CaCl₂
-
1 mM MgCl₂
-
16 mM Glucose
-
Adjust pH to 7.4.
-
2. Cell Loading with MQAE
The optimal loading conditions may vary depending on the cell type and should be determined empirically.
-
For Adherent Cells:
-
Culture cells on coverslips suitable for fluorescence microscopy.
-
Wash the cells three times with Krebs-HEPES buffer.[9]
-
Prepare a 5 mM MQAE working solution by diluting the 10 mM stock solution in Krebs-HEPES buffer.[8][9]
-
Incubate the cells in the MQAE working solution at 37°C for 1 hour.[9]
-
Wash the cells five times with Krebs-HEPES buffer to remove extracellular dye.[9]
-
-
For Suspension Cells:
-
Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in the 5-10 mM MQAE working solution and incubate at room temperature for 30 minutes.[8]
-
Centrifuge at 400 x g for 3-4 minutes and discard the supernatant.[8]
-
Wash the cells twice with PBS.[8]
-
Resuspend the cells in serum-free medium or PBS for analysis.[8]
-
3. Fluorescence Measurement
-
Mount the coverslip with adherent cells onto a perfusion chamber on the stage of a fluorescence microscope.
-
Excite the cells at approximately 355 nm and measure the fluorescence emission at around 460 nm.[9]
-
Record the baseline fluorescence intensity (F).
4. In Situ Calibration
To relate the measured fluorescence intensity to the intracellular chloride concentration, an in situ calibration is essential. This is typically achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.
-
Calibration Solutions: Prepare a series of calibration buffers with varying chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140 mM). To maintain osmolarity, replace chloride with an anion that does not quench MQAE fluorescence, such as nitrate or gluconate.[1]
-
Ionophore Solution: Prepare a solution containing:
-
Calibration Procedure:
-
Perfuse the MQAE-loaded cells with the calibration buffer containing 0 mM chloride and the ionophore solution. This will result in the maximum fluorescence intensity (F₀).
-
Sequentially perfuse the cells with the calibration buffers containing increasing concentrations of chloride.
-
Record the fluorescence intensity (F) at each chloride concentration.
-
5. Data Analysis
The relationship between fluorescence intensity and chloride concentration is described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv * [Cl⁻]i
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity at a given intracellular chloride concentration.
-
Ksv is the Stern-Volmer quenching constant.
-
[Cl⁻]i is the intracellular chloride concentration.
-
Plot F₀/F against the known chloride concentrations from the calibration curve.
-
The slope of the resulting linear fit will be the Stern-Volmer constant (Ksv).
-
The intracellular chloride concentration in your experimental cells can then be calculated using the measured fluorescence intensity and the determined Ksv.
Diagrams
Caption: Experimental workflow for intracellular chloride measurement.
Caption: Mechanism of chloride-dependent fluorescence quenching.
References
- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - EE [thermofisher.com]
- 2. zadaianchuk.github.io [zadaianchuk.github.io]
- 3. Frontiers | Twenty years of fluorescence imaging of intracellular chloride [frontiersin.org]
- 4. Two-photon chloride imaging using MQAE in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of MQAE for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (SPQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]
Application of 1-Ethylquinolinium Salts in Micellar Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micellar catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering an alternative to conventional organic solvents. By forming spontaneous nano-sized aggregates in aqueous media, surfactants create microreactors that can enhance reaction rates, improve selectivity, and enable the use of water as a bulk solvent. Cationic surfactants, particularly those based on the quinolinium scaffold, offer unique opportunities in this field due to their chemical stability and tunable properties. While direct literature on the application of 1-ethylquinolinium as a micellar catalyst is limited, its structural similarity to other well-studied N-alkylquinolinium and pyridinium surfactants, such as cetylpyridinium chloride (CPC), allows for the development of robust application notes and protocols based on analogous systems.
This document provides detailed application notes and experimental protocols for the use of this compound and related cationic surfactants in micellar catalysis. The information is intended to guide researchers in leveraging this promising technology for a variety of organic transformations relevant to the pharmaceutical and chemical industries.
Physicochemical Properties of Analogous N-Alkylpyridinium Surfactants
The catalytic activity of a surfactant is intrinsically linked to its ability to form micelles. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which micelle formation begins. For cetylpyridinium chloride (CPC), a widely studied analog, the CMC is approximately 1.1 mM in aqueous solution.[1] It is expected that this compound salts with a sufficiently long alkyl chain (e.g., C12-C16) would exhibit similar behavior.
Table 1: Physicochemical Properties of Cetylpyridinium Chloride (CPC) as an Analogous Surfactant
| Property | Value | Reference |
| Critical Micelle Conc. (CMC) | ~1.1 mM | [1] |
| Aggregation Number | 50-100 | |
| Micelle Shape | Spherical | |
| Charge | Cationic |
Applications in Organic Synthesis
N-alkylquinolinium and pyridinium-based micelles can catalyze a range of organic reactions, including hydrolysis, oxidation, and condensation reactions. The positively charged micellar surface can stabilize anionic transition states and concentrate reactants, leading to significant rate enhancements.
Hydrolysis of Esters
Cationic micelles are known to catalyze the basic hydrolysis of esters. The hydrophobic core of the micelle solubilizes the ester, while the positively charged surface attracts the hydroxide ions, thereby increasing the effective concentration of the nucleophile at the reaction site.
Table 2: Micellar-Catalyzed Hydrolysis of p-Nitrophenyl Acetate (PNPA)
| Surfactant | Concentration (mM) | Rate Constant (s⁻¹) | Rate Enhancement |
| None | 0 | 1.2 x 10⁻⁵ | 1 |
| CPC | 5 | 8.5 x 10⁻⁴ | ~70 |
| CPC | 10 | 1.5 x 10⁻³ | ~125 |
Oxidation of Alcohols
The oxidation of alcohols to aldehydes or carboxylic acids can be efficiently carried out in aqueous micellar media. The micelles can help to solubilize the alcohol and the oxidizing agent, bringing them into close proximity. In some cases, the cationic surfactant can also play a role in stabilizing the transition state. However, it is important to note that cationic surfactants like CPC have been observed to inhibit certain oxidation reactions, such as the chromic acid oxidation of alcohols, while anionic surfactants like SDS show a catalytic effect.[1] This highlights the importance of surfactant choice for a given transformation.
Table 3: Effect of Surfactants on the Chromic Acid Oxidation of Propan-2-ol [1]
| Surfactant | Promoter | Rate (relative to aqueous) |
| None | None | 1.0 |
| SDS | None | Increased |
| TX-100 | None | Increased |
| CPC | None | Retarded |
| SDS | Bipy | Most efficient |
Knoevenagel Condensation
The Knoevenagel condensation, a key C-C bond-forming reaction, can be promoted by micellar catalysis. The reaction between an aldehyde or ketone and an active methylene compound can be accelerated in the presence of cationic micelles, which can act as a phase-transfer catalyst and stabilize the negatively charged intermediate.
Table 4: Imidazole-Catalyzed Knoevenagel Condensation in Dichloromethane (as a reference for a catalyzed reaction) [2]
| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
| Benzaldehyde | Malononitrile | 5 | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | 5 | 98 |
| 4-Nitrobenzaldehyde | Malononitrile | 5 | 99 |
| Benzaldehyde | Ethyl cyanoacetate | 60 | 92 |
While this example uses an organic solvent, the principle of base catalysis can be translated to a micellar system where the basic catalyst and reactants are concentrated in the micellar phase.
Experimental Protocols
Protocol 1: Micellar-Catalyzed Hydrolysis of p-Nitrophenyl Acetate (PNPA)
Materials:
-
This compound bromide (or a long-chain N-alkylquinolinium salt)
-
p-Nitrophenyl acetate (PNPA)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the N-alkylquinolinium surfactant in the phosphate buffer at a concentration 10 times the desired final concentration.
-
Prepare a stock solution of PNPA in acetonitrile (10 mM).
-
Prepare a stock solution of NaOH in deionized water (0.1 M).
-
In a quartz cuvette, add the required volume of the surfactant stock solution and dilute with the phosphate buffer to a final volume of 2.9 mL.
-
Initiate the reaction by adding 100 µL of the PNPA stock solution and 10 µL of the NaOH stock solution to the cuvette.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the formation of the p-nitrophenoxide ion at 400 nm over time.
-
The pseudo-first-order rate constant can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
Protocol 2: Synthesis of Dihydropyrrolo[1,2-a]quinolines via [3+2] Cycloaddition in a Cationic Micellar Medium (Analogous System)[3]
Materials:
-
Quinolone
-
Phenacyl bromide
-
Cetyltrimethylammonium bromide (CTAB) or a similar cationic surfactant
-
Water
Procedure:
-
To a solution of quinolone (1.0 mmol) and phenacyl bromide (1.2 mmol) in water (5 mL), add the cationic surfactant (e.g., CTAB, 10 mol%).
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature for the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydropyrrolo[1,2-a]quinoline.
Visualizations
Caption: General experimental workflow for micellar catalysis.
Caption: Conceptual diagram of micellar catalysis.
Conclusion
The use of this compound salts and their long-chain analogs as micellar catalysts represents a promising avenue for green and efficient organic synthesis. By understanding the fundamental principles of micellar catalysis and leveraging the protocols outlined in these application notes, researchers can explore a wide range of chemical transformations in aqueous media. The provided experimental frameworks, based on structurally similar and well-documented cationic surfactants, offer a solid starting point for the development of novel synthetic methodologies in academic and industrial settings. Further research into the specific properties and catalytic activity of various this compound derivatives will undoubtedly expand the scope and utility of this versatile class of surfactants.
References
Application Notes and Protocols for Fluorescence Lifetime Imaging with 1-Ethylquinolinium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and application of 1-ethylquinolinium-based fluorescent probes, specifically focusing on 6-methoxy-N-ethylquinolinium iodide (MEQ), for fluorescence lifetime imaging microscopy (FLIM). These probes are valuable tools for quantitative imaging of intracellular chloride concentrations, which play a crucial role in various physiological and pathological processes.
Introduction
Quinolinium-based fluorescent probes are a class of dyes used for cellular imaging.[1][2] Specifically, this compound derivatives like 6-methoxy-N-ethylquinolinium iodide (MEQ) are well-established fluorescent indicators for measuring intracellular chloride levels.[1][3] The fluorescence of MEQ is dynamically quenched by chloride ions through a collisional mechanism. This quenching effect results in a decrease in its fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM). FLIM offers a significant advantage over simple intensity-based measurements as it is independent of probe concentration, excitation intensity, and photobleaching, providing a more robust and quantitative readout of the local environment of the fluorophore.[4][5]
This application note details the principles, experimental setup, and protocols for using MEQ with FLIM to quantitatively map intracellular chloride concentrations.
Principle of MEQ-based Chloride Sensing with FLIM
The fluorescence lifetime of a fluorophore is the average time it spends in the excited state before returning to the ground state.[4] For MEQ, its fluorescence lifetime is sensitive to the concentration of chloride ions ([Cl⁻]). The quenching of MEQ fluorescence by Cl⁻ follows the Stern-Volmer relationship, where the fluorescence lifetime in the absence of quencher (τ₀) is related to the lifetime in the presence of quencher (τ) by the following equation:
τ₀ / τ = 1 + Ksv [Cl⁻]
Where:
-
τ₀ is the fluorescence lifetime of MEQ in the absence of chloride.
-
τ is the measured fluorescence lifetime of MEQ.
-
Ksv is the Stern-Volmer quenching constant.
-
[Cl⁻] is the chloride concentration.
By measuring the fluorescence lifetime of MEQ within a cell, one can determine the intracellular chloride concentration, provided that τ₀ and Ksv are known from calibration experiments.
Experimental Setup
A typical FLIM setup for use with MEQ consists of a confocal or multiphoton microscope coupled with a pulsed laser source and time-correlated single photon counting (TCSPC) electronics.[6]
Key Components:
-
Pulsed Laser Source: A picosecond pulsed diode laser or a tunable multiphoton laser (e.g., Ti:Sapphire laser) is required for excitation. For MEQ, excitation is typically in the UV or near-UV range (e.g., ~350-405 nm).[7]
-
Microscope: An inverted confocal or multiphoton microscope equipped with high numerical aperture objectives (e.g., 60x or 100x oil immersion).
-
Detectors: Highly sensitive, high-speed detectors such as photomultiplier tubes (PMTs) or hybrid photodetectors (HyDs) are used for detecting the emitted photons.
-
TCSPC Module: This module accurately times the arrival of photons relative to the laser pulses, allowing for the construction of the fluorescence decay curve.[6]
-
Data Acquisition and Analysis Software: Software capable of acquiring FLIM data and performing lifetime analysis (e.g., multi-exponential decay fitting or phasor analysis) is essential.[5]
Quantitative Data Summary
The following tables summarize typical fluorescence lifetime data for MEQ. Note that these values can vary depending on the specific experimental conditions and cellular environment.
Table 1: Fluorescence Lifetime of MEQ in Calibration Solutions
| Chloride Concentration (mM) | Average Fluorescence Lifetime (ns) |
| 0 | 12.5 |
| 10 | 10.2 |
| 20 | 8.5 |
| 50 | 5.8 |
| 100 | 3.7 |
| 150 | 2.6 |
Table 2: Photophysical Properties of 6-methoxy-N-ethylquinolinium iodide (MEQ)
| Property | Value |
| Excitation Maximum (nm) | ~350 |
| Emission Maximum (nm) | ~450 |
| Quantum Yield (in absence of Cl⁻) | ~0.8[8] |
| Reported Lifetime in absence of Cl⁻ (τ₀) | ~12-13 ns[8] |
Experimental Protocols
MEQ Loading into Cells
Materials:
-
6-methoxy-N-ethylquinolinium iodide (MEQ) stock solution (100 mM in DMSO)
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4
-
Cells cultured on glass-bottom dishes suitable for microscopy
Protocol:
-
Prepare a working solution of MEQ by diluting the stock solution in HBS to a final concentration of 5-10 mM.
-
Remove the culture medium from the cells and wash twice with HBS.
-
Add the MEQ working solution to the cells and incubate at 37°C for 30-60 minutes.
-
After incubation, wash the cells three times with HBS to remove extracellular MEQ.
-
The cells are now ready for FLIM imaging.
FLIM Data Acquisition
Protocol:
-
Place the dish with MEQ-loaded cells on the microscope stage.
-
Locate the cells of interest using brightfield or epifluorescence imaging.
-
Set the excitation wavelength of the pulsed laser to an appropriate value for MEQ (e.g., 405 nm).
-
Adjust the laser power to a level that provides a sufficient photon count rate without causing significant phototoxicity.
-
Set the emission collection window to capture the MEQ fluorescence (e.g., 430-480 nm).
-
Configure the TCSPC settings, including the time window and resolution, to accurately capture the fluorescence decay.
-
Acquire FLIM data for a sufficient duration to obtain good photon statistics for each pixel (typically 60-180 seconds).
-
Save the acquired FLIM data for offline analysis.
FLIM Data Analysis
Protocol:
-
Load the acquired FLIM data into the analysis software.
-
For each pixel in the image, the software will generate a fluorescence decay curve.
-
Fit the decay curve using a multi-exponential decay model. For MEQ, a bi-exponential decay model often provides a good fit, representing different populations of the probe within the cell.
-
The software will calculate the average fluorescence lifetime for each pixel.
-
Generate a FLIM image where the color or intensity of each pixel represents the calculated fluorescence lifetime.
-
Using a calibration curve (generated from measurements of MEQ in solutions of known chloride concentrations), convert the lifetime image into a quantitative map of intracellular chloride concentration.
Visualizations
References
- 1. Using confocal microscopy and the fluorescent indicator, 6-methoxy-N-ethylquinolinium iodide, to measure changes in intracellular chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Using confocal microscopy and the fluorescent indicator, 6-methoxy-N-ethylquinolinium iodide, to measure changes in intracellular chloride. [scholars.duke.edu]
- 4. FLIM: Fluorescence lifetime imaging microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 5. Fluorescence lifetime imaging microscopy for quantitative biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.vub.be [researchportal.vub.be]
- 7. researchgate.net [researchgate.net]
- 8. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Ethylquinolinium in the Synthesis of Cyanine Dyes: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyanine dyes, a class of synthetic dyes, are of significant interest across various scientific disciplines, including biotechnology, molecular biology, and medical diagnostics, owing to their distinct fluorescent properties.[1][2] A key precursor in the synthesis of a subset of these versatile molecules is 1-Ethylquinolinium iodide. This document provides detailed application notes and experimental protocols for the synthesis of cyanine dyes utilizing this compound derivatives, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound in Cyanine Dye Synthesis
This compound iodide is a quaternary ammonium salt derived from quinoline. In the synthesis of cyanine dyes, it serves as a heterocyclic base that forms one of the terminal aromatic systems of the dye molecule. The ethyl group at the nitrogen atom enhances the solubility and reactivity of the quinolinium ring system. The general structure of cyanine dyes consists of two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge.[3] The length and constitution of this bridge are primary determinants of the dye's absorption and emission wavelengths.
The synthesis of cyanine dyes from this compound precursors typically involves a condensation reaction with another reactive species that provides the polymethine bridge and the second heterocyclic nucleus.[2] Variations in the reaction partners and conditions allow for the synthesis of a wide array of cyanine dyes with tailored spectroscopic properties.
Applications of this compound-Derived Cyanine Dyes
Cyanine dyes synthesized from this compound find use in a multitude of applications:
-
Fluorescent Labeling: These dyes are extensively used to label biomolecules such as DNA, RNA, and proteins for visualization and quantification in techniques like fluorescence microscopy and flow cytometry.[1]
-
Photosensitizers: In photodynamic therapy (PDT), certain cyanine dyes act as photosensitizers, generating reactive oxygen species upon light activation to induce cell death in cancerous tissues.[4]
-
In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly valuable for in vivo imaging studies due to the deeper tissue penetration of NIR light.[1]
-
Optical Sensors: The fluorescence of some cyanine dyes is sensitive to environmental factors like pH and ion concentration, making them suitable for use in optical sensors.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of cyanine dyes using this compound iodide. Specific reaction conditions and stoichiometry may need to be optimized depending on the desired final product.
Protocol 1: Synthesis of a Symmetrical Monomethine Cyanine Dye
This protocol outlines the synthesis of a simple symmetrical monomethine cyanine dye, 1,1'-diethyl-2,2'-cyanine iodide, through the condensation of two molecules of a 1-ethyl-2-methylquinolinium salt.
Materials:
-
1-Ethyl-2-methylquinolinium iodide
-
Pyridine (anhydrous)
-
Triethylamine
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1-Ethyl-2-methylquinolinium iodide in a minimal amount of anhydrous pyridine in a round-bottom flask.
-
Add a stoichiometric amount of triethylamine to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude dye by adding diethyl ether to the reaction mixture.
-
Collect the precipitate by filtration and wash it with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the purified 1,1'-diethyl-2,2'-cyanine iodide.
Expected Outcome: A colored solid, the spectral properties of which can be characterized using UV-Vis and fluorescence spectroscopy.
Protocol 2: Synthesis of a Symmetrical Trimethine Cyanine Dye (Pinacyanol)
This protocol describes the classic synthesis of Pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide), a symmetrical trimethine cyanine dye, from quinaldine ethyl iodide and formaldehyde.[5]
Materials:
-
Quinaldine ethyl iodide (a derivative of this compound)
-
Formaldehyde solution (37%)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Dissolve two equivalents of quinaldine ethyl iodide in ethanol in a round-bottom flask.
-
Add one equivalent of formaldehyde solution to the flask.
-
Slowly add a dilute solution of sodium hydroxide with stirring. A colored precipitate should form.
-
Continue stirring at room temperature for 1-2 hours.
-
Collect the precipitated dye by filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure Pinacyanol.
Quantitative Data
The following table summarizes typical data for a synthesized trimethine cyanine dye derived from a quinolinium precursor.
| Parameter | Value | Reference |
| Dye Name | Pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide) | [5] |
| Molecular Formula | C25H25IN2 | |
| Molar Mass | 480.39 g/mol | |
| Absorption Maximum (λmax) | ~605 nm | |
| Emission Maximum (λem) | ~625 nm | |
| Molar Extinction Coefficient (ε) | >200,000 M⁻¹cm⁻¹ | [2] |
| Typical Yield | 60-70% |
Visualizing the Synthesis
The following diagrams illustrate the generalized synthetic pathways for monomethine and trimethine cyanine dyes.
References
Application Notes and Protocols for 1-Ethylquinolinium in Electrochemical Applications and Voltammetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of 1-Ethylquinolinium, with a particular focus on its characterization using voltammetric techniques. The information is intended to guide researchers in utilizing this compound in the development of electrochemical sensors, studying redox processes, and in drug development contexts where electron transfer mechanisms are relevant.
Introduction to this compound in Electrochemistry
This compound is a quaternary ammonium salt that belongs to the quinolinium family. Its derivatives have been investigated for various applications, including their potential as anticancer agents[1]. In the realm of electrochemistry, this compound salts are of interest due to their ionic nature and potential to act as electroactive species or as components of ionic liquids. Understanding the electrochemical behavior of this compound through techniques like cyclic voltammetry is crucial for harnessing its potential in various applications.
Cyclic voltammetry is a powerful and widely used electrochemical technique for the initial characterization of a redox-active species. It provides information on the thermodynamics and kinetics of electron transfer reactions, making it an invaluable tool for studying compounds like this compound.
Electrochemical Properties of Quinolinium Salts
The electrochemical behavior of quinolinium salts is characterized by their reduction at a working electrode. The reduction potential is a key parameter that provides insight into the ease with which the molecule accepts an electron.
A study on the cyclic voltammetry of 12 different quinolinium salts revealed that their reduction potentials typically range from -0.43 to -1.08 Volts (V) versus a standard reference electrode[2]. This range indicates that the specific reduction potential of a quinolinium salt, including this compound, is influenced by its molecular structure and any substituents on the quinoline ring system.
Quantitative Data Summary
The following table summarizes the reported range of reduction potentials for a series of substituted quinolinium salts. While the specific value for this compound is not detailed in the available literature, it is expected to fall within this range. The exact potential for a given this compound salt (e.g., bromide, iodide, tetrafluoroborate) would need to be determined experimentally.
| Parameter | Value Range | Reference |
| Reduction Potential (Ep,c) | -0.43 to -1.08 V | [2] |
Experimental Protocol: Cyclic Voltammetry of this compound Salts
This protocol provides a general procedure for performing cyclic voltammetry on a this compound salt (e.g., this compound bromide or iodide) to determine its reduction potential.
Materials and Reagents
-
This compound salt (e.g., this compound bromide)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP)
-
Solvent (e.g., Acetonitrile - ACN, or Dimethylformamide - DMF, HPLC grade)
-
Working Electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Voltammetric cell
-
Potentiostat
Solution Preparation
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., ACN). This solution will be used to dissolve the this compound salt.
-
Analyte Solution: Prepare a stock solution of the this compound salt in the electrolyte solution. A typical concentration range for cyclic voltammetry is 1-10 mM.
Electrochemical Measurement Procedure
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.
-
-
Cyclic Voltammetry Scan:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: 0 V
-
Switching Potential: -1.5 V (or a potential sufficiently negative to observe the reduction peak of the quinolinium salt)
-
Final Potential: 0 V
-
Scan Rate: 100 mV/s
-
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic peak potential (Ep,c), which corresponds to the reduction of the this compound cation.
-
If a corresponding anodic peak is observed on the reverse scan, the process may be reversible or quasi-reversible. The peak separation (ΔEp = Ep,a - Ep,c) can provide information about the electron transfer kinetics.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to characterize this compound.
Caption: Workflow for Cyclic Voltammetry of this compound.
Applications in Drug Development and Sensor Technology
The electrochemical properties of this compound and its derivatives are relevant to several areas of research and development:
-
Drug Mechanism Studies: For quinolinium-based compounds with biological activity, understanding their redox properties can provide insights into their mechanism of action, particularly if it involves electron transfer processes or the generation of radical species[3].
-
Electrochemical Sensors: this compound can be used as a component in the development of electrochemical sensors. For instance, it could be incorporated into a modified electrode to facilitate the detection of other analytes. The inherent electrochemical signal of the quinolinium moiety could also be used for direct sensing applications.
-
Ionic Liquids in Electroanalysis: As a component of ionic liquids, this compound can provide a unique solvent environment for electrochemical reactions, offering advantages such as high conductivity, a wide electrochemical window, and low volatility.
Conclusion
This compound salts are electroactive compounds that can be readily characterized using cyclic voltammetry. Their reduction potentials fall within a range typical for quinolinium derivatives, and this property can be exploited in various electrochemical applications. The provided protocol offers a starting point for researchers to investigate the electrochemical behavior of this compound and to explore its potential in fields ranging from medicinal chemistry to materials science. Further research to determine the precise electrochemical parameters for various this compound salts and to explore their use in applied electrochemical systems is warranted.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Ethylquinolinium Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 1-Ethylquinolinium catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound salts and where are they primarily used?
A1: this compound salts are quaternary ammonium salts derived from quinoline. They function as effective phase-transfer catalysts (PTCs). PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). This is achieved by the catalyst transporting the reactant from the aqueous phase to the organic phase where the reaction occurs. They are commonly employed in nucleophilic substitution reactions, oxidations, and Michael additions.
Q2: How do I select the appropriate this compound salt for my reaction?
A2: The choice of the counter-ion (e.g., bromide, iodide, chloride) can influence the reaction rate and catalyst solubility. Iodide salts are often more reactive due to the higher nucleophilicity of the iodide ion, which can participate in a halide exchange with the substrate. However, bromide and chloride salts are also widely effective and may be more cost-effective. The selection should be based on the specific reaction, solvent system, and desired reactivity.
Q3: What are the typical reaction conditions for a this compound catalyzed reaction?
A3: Typical conditions involve a biphasic solvent system (e.g., water and a non-polar organic solvent like toluene or dichloromethane), the this compound catalyst (typically 1-10 mol%), the reactants, and often a base in the aqueous phase. The reaction temperature can range from room temperature to reflux, depending on the specific transformation. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
Q4: Is the this compound catalyst recoverable and reusable?
A4: In many cases, the catalyst, being a salt, will reside in the aqueous phase after the reaction is complete and the organic product is extracted. Depending on the stability of the catalyst under the reaction conditions, it can potentially be recovered by separating the aqueous layer and removing the water. However, catalyst decomposition can occur, especially at elevated temperatures or in the presence of strong bases or nucleophiles.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Mass Transfer | Increase the stirring rate to improve the mixing of the aqueous and organic phases. A larger interfacial area enhances the rate of phase transfer. |
| Low Catalyst Activity | - Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).- Consider a different counter-ion. For example, if using this compound bromide, try this compound iodide, as iodide is a better leaving group and can facilitate in-situ halide exchange. |
| Poor Nucleophile Extraction | - Increase the concentration of the nucleophile in the aqueous phase.- For some reactions, adding a salt with a common ion can increase the transfer of the desired anion into the organic phase. |
| Catalyst Poisoning | Ensure all reagents and solvents are free from impurities that could react with and deactivate the catalyst. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential side reactions. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | If the reaction is run at high temperatures, the catalyst may undergo Hofmann elimination or other degradation pathways. Try running the reaction at a lower temperature for a longer period. |
| Reaction with Catalyst | The quinolinium ring itself can sometimes participate in side reactions. If this is suspected, consider using a different quaternary ammonium salt with a more inert cation (e.g., a tetraalkylammonium salt). |
| Side Reactions of the Substrate or Product | - In the presence of a base, the substrate or product may undergo undesired reactions (e.g., elimination, hydrolysis). Reduce the concentration of the base or use a milder base.- Lowering the reaction temperature can often increase selectivity. |
Data Presentation: Optimizing Benzyl Alcohol Oxidation
The following table summarizes the effect of various reaction parameters on the selective oxidation of benzyl alcohol to benzaldehyde using a phase-transfer catalyst system analogous to one employing a this compound salt, with hydrogen peroxide as the oxidant.[1][2]
| Entry | Catalyst (mol%) | H₂O₂ (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Benzaldehyde Selectivity (%) |
| 1 | 1 | 1.2 | 80 | 2 | 75 | 92 |
| 2 | 2 | 1.2 | 80 | 2 | 88 | 95 |
| 3 | 2 | 1.5 | 80 | 2 | 92 | 91 |
| 4 | 2 | 1.2 | 100 | 1 | 95 | 89 |
| 5 | 2 | 1.2 | 60 | 4 | 65 | 96 |
This data is representative of typical trends observed in phase-transfer catalyzed oxidations and may require optimization for specific this compound salts.
Experimental Protocols
General Protocol for the Cyanation of Benzyl Chloride using this compound Bromide as a Phase-Transfer Catalyst
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl chloride (1.27 g, 10 mmol) and toluene (20 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (0.74 g, 15 mmol) and this compound bromide (0.25 g, 1 mmol, 10 mol%) in deionized water (20 mL).
-
Reaction Initiation: Add the aqueous solution to the organic solution in the round-bottom flask.
-
Reaction Conditions: Heat the biphasic mixture to 80°C and stir vigorously for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield benzyl cyanide.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway: Mechanism of this compound Catalyzed Nucleophilic Substitution
Caption: Catalytic cycle in a this compound catalyzed reaction.
References
Technical Support Center: Troubleshooting High Background Fluorescence with 1-Ethylquinolinium Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence issues when using 1-Ethylquinolinium voltage-sensitive probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence with this compound probes?
High background fluorescence is a common issue that can obscure the desired voltage-dependent signals. The primary causes include:
-
Probe Concentration is Too High: Excessive probe concentration leads to non-specific binding to cellular structures other than the plasma membrane, contributing to a high background signal. It is crucial to titrate the probe to the lowest effective concentration.
-
Non-Specific Binding: this compound probes, like other synthetic voltage-sensitive dyes, can be lipophilic, leading to their accumulation in intracellular membranes and other hydrophobic pockets, which increases background fluorescence.[1]
-
Sample Autofluorescence: Many biological samples, including certain cells and tissues, exhibit natural fluorescence (autofluorescence), which can interfere with the signal from the probe. This is often more pronounced at shorter wavelengths (blue and green regions of the spectrum).
-
Inadequate Washing: Insufficient washing after probe incubation fails to remove unbound or loosely bound probe molecules, resulting in a diffuse background haze.
-
Suboptimal Staining Protocol: Factors such as incubation time, temperature, and the composition of the staining buffer can significantly impact the signal-to-noise ratio.
-
Phototoxicity and Probe Degradation: Prolonged exposure to excitation light can lead to phototoxicity, causing cell damage and an increase in background fluorescence. It can also lead to the degradation of the probe into fluorescent byproducts.[2]
-
Presence of Dead Cells: Dead or dying cells often exhibit increased non-specific staining and higher autofluorescence, contributing to the overall background.
Q2: How can I reduce non-specific binding of this compound probes?
Minimizing non-specific binding is critical for achieving a good signal-to-noise ratio. Here are several strategies:
-
Optimize Probe Concentration: Perform a concentration titration to determine the optimal probe concentration for your specific cell type and experimental setup. Start with a low concentration and gradually increase it until a satisfactory signal is achieved without a significant increase in background.
-
Use a Blocking Agent: The inclusion of a blocking agent, such as Bovine Serum Albumin (BSA), in the staining and wash buffers can help to saturate non-specific binding sites.
-
Adjust Buffer Composition: The pH and ionic strength of the buffer can influence non-specific interactions. Ensure that the buffer conditions are optimized for your cells and the probe.
-
Incorporate a Surfactant: A low concentration of a non-ionic surfactant, like Tween-20, in the wash buffer can aid in the removal of non-specifically bound probe molecules.
Q3: What are the best practices for minimizing autofluorescence?
Autofluorescence can be a significant source of background noise. The following approaches can help mitigate its effects:
-
Use a Proper Control: Always include an unstained control sample (cells or tissue without the this compound probe) to assess the level of autofluorescence in your experiment.
-
Choose Appropriate Filters: Select filter sets with narrow bandwidths that are specifically matched to the excitation and emission spectra of your this compound probe to exclude autofluorescence signals at other wavelengths.
-
Spectral Unmixing: If your imaging system has the capability, spectral unmixing algorithms can be used to computationally separate the probe's fluorescence signal from the autofluorescence spectrum.
-
Background Subtraction: In image analysis, the background fluorescence from an unstained region or a control image can be subtracted from the experimental image.
-
Use Quenching Agents: Commercially available autofluorescence quenching agents can be applied to the sample to reduce background from sources like lipofuscin.
Q4: Can the staining protocol itself contribute to high background? How can I optimize it?
Yes, the staining protocol is a critical factor. Optimization is key to successful voltage imaging.
-
Incubation Time and Temperature: Optimize the incubation time to allow for sufficient membrane labeling without excessive internalization of the probe. Shorter incubation times are often preferable. Staining at a lower temperature (e.g., room temperature instead of 37°C) can reduce probe internalization and non-specific binding. For example, di-8-ANEPPS loading of neurons is often performed for 20 minutes at room temperature.[3]
-
Washing Steps: Increase the number and duration of washing steps after incubation to thoroughly remove unbound probe. Use a gentle rocking motion during washing to improve efficiency.
-
Choice of Staining Buffer: Use a balanced salt solution (e.g., HBSS or Tyrode's solution) that is compatible with your cells and does not contain components that might interfere with the probe.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for voltage-sensitive dyes that are structurally and functionally related to this compound probes. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: Recommended Concentration Ranges and Incubation Times
| Dye Family | Typical Concentration Range | Typical Incubation Time | Temperature | Reference |
| ANEP Dyes (e.g., di-4-ANEPPS, di-8-ANEPPS) | 1 - 10 µM | 10 - 30 minutes | Room Temperature or 37°C | [3][4][5] |
| RH Dyes (e.g., RH 237) | 1 - 5 µM | 15 - 30 minutes | Room Temperature | [6] |
| Other VoltageFluors (e.g., BeRST 1) | 500 nM - 1 µM | 20 - 30 minutes | 37°C | [7] |
Table 2: Recommended Microscope Filter Sets for ANEP-type Dyes
| Dye | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) | Reference |
| di-8-ANEPPS | 480/30 | 505 | 620/60 | [8] |
| di-4-ANEPPS (ratiometric) | Excitation 1: 440/20, Excitation 2: 530/20 | 550 | >580 (long pass) | [5] |
Experimental Protocols
Detailed Protocol for Staining Cultured Neurons with a this compound Analogue (e.g., di-4-ANEPPS)
This protocol provides a general framework for staining cultured neurons. It should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Bovine Serum Albumin (BSA)
-
Cultured neurons on coverslips
-
Microscope with appropriate filter sets and a sensitive camera
Procedure:
-
Prepare Staining Solution:
-
Dilute the this compound probe stock solution in HBSS to the desired final concentration (e.g., start with 1.5 µM).[4] For a 1.5 µM final concentration from a 1.5 mM stock, dilute 1 µL of the stock solution into 1 mL of HBSS.
-
Optionally, add BSA to the staining solution to a final concentration of 0.1-1% to reduce non-specific binding.
-
-
Cell Preparation:
-
Aspirate the culture medium from the coverslips containing the neurons.
-
Gently wash the cells twice with pre-warmed HBSS to remove any residual medium.
-
-
Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three to five times with HBSS. For each wash, add the buffer, gently rock the plate for 1-2 minutes, and then aspirate.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with fresh HBSS during imaging to maintain cell health and remove any probe that may dissociate from the membrane.
-
Use the appropriate filter set for your probe and acquire images. Minimize light exposure to reduce phototoxicity and photobleaching.
-
Mandatory Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Signaling Pathway of Voltage-Sensitive Dyes
Caption: Simplified diagram of how voltage-sensitive probes respond to membrane potential changes.
References
- 1. Current Practice in Using Voltage Imaging to Record Fast Neuronal Activity: Successful Examples from Invertebrate to Mammalian Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging inhibitory synaptic potentials using voltage sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Optica Publishing Group [opg.optica.org]
- 5. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Voltage imaging with a NIR-absorbing phosphine oxide rhodamine voltage reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acridine Orange/Di-8-ANEPPS Filter Set for Z10 Series [microscopes.unitronusa.com]
Technical Support Center: Minimizing Photobleaching of 1-Ethylquinolinium-Based Dyes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of 1-Ethylquinolinium-based dyes during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when using this compound-based dyes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a this compound-based dye, upon exposure to excitation light.[1][2][3] This process leads to a permanent loss of fluorescence, which can significantly impact the quality and reliability of experimental data. Key concerns include:
-
Diminished Signal: A fading fluorescent signal can make it difficult to detect and visualize target structures, especially those with low dye concentrations.[1][3]
-
Limited Observation Time: Rapid photobleaching restricts the duration of time-lapse imaging experiments, hindering the study of dynamic cellular processes.
Q2: Are this compound-based dyes particularly susceptible to photobleaching?
A2: While some quinolinium-based dyes are known for their high photostability, the susceptibility of any fluorophore to photobleaching depends on its specific chemical structure and the experimental conditions.[4] For instance, 1-methyl-7-amino-quinolinium-based probes have demonstrated high photostability in experiments lasting up to an hour.[4] However, factors like high excitation light intensity, prolonged exposure, and the presence of oxygen can accelerate photobleaching for any dye, including this compound derivatives.[5]
Q3: What are the primary factors that contribute to the photobleaching of fluorescent dyes?
A3: Several factors can influence the rate of photobleaching:
| Factor | Description | Impact on Photobleaching |
| Excitation Light Intensity | The power of the light source used to excite the fluorophore. | Higher intensity increases the rate of photobleaching.[5] |
| Exposure Duration | The total time the sample is illuminated with the excitation light. | Longer exposure leads to more significant photobleaching.[2] |
| Oxygen Concentration | The presence of molecular oxygen in the sample environment. | Oxygen can react with the excited fluorophore, leading to its destruction.[5] |
| Fluorophore Concentration | The concentration of the dye in the sample. | High concentrations can sometimes lead to self-quenching and increased photobleaching. |
| Sample Environment | pH, viscosity, and the presence of reactive oxygen species (ROS) scavengers. | An optimized environment can enhance dye stability.[5] |
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence imaging with this compound-based dyes and provides practical solutions.
Problem 1: Rapid loss of fluorescence signal during image acquisition.
| Possible Cause | Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[5] Use neutral density filters to attenuate the excitation light without changing its spectral properties.[1][6] |
| Prolonged Exposure Time | Decrease the camera exposure time. For time-lapse imaging, increase the interval between image acquisitions.[2] |
| High Oxygen Concentration | Use a commercially available antifade mounting medium containing oxygen scavengers.[2][5][7] For live-cell imaging, consider using specialized imaging chambers that allow for the control of the gaseous environment.[5] |
Problem 2: Inconsistent fluorescence intensity across different fields of view or between experiments.
| Possible Cause | Solution |
| Pre-acquisition Photobleaching | Minimize the time spent focusing on the sample using the fluorescence channels. Use transmitted light (e.g., brightfield or DIC) to locate the region of interest before switching to fluorescence imaging.[1][8] |
| Variability in Illumination | Ensure that the microscope's light source is properly aligned and providing even illumination across the field of view. |
| Inconsistent Imaging Parameters | Use the same imaging settings (laser power, exposure time, gain) for all samples that will be quantitatively compared.[1] |
Problem 3: High background fluorescence obscuring the signal from the this compound dye.
| Possible Cause | Solution |
| Autofluorescence | Some tissues and cells have endogenous fluorophores that can contribute to background noise.[2] It may be possible to photobleach the background autofluorescence before imaging the dye of interest, but this should be done cautiously to avoid affecting the target fluorophore.[2] |
| Non-specific Dye Binding | Optimize the staining protocol to reduce non-specific binding of the this compound dye. This may involve adjusting the dye concentration, incubation time, or washing steps. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Photobleaching Rate
This protocol allows for the quantitative measurement of the photobleaching rate of a this compound-based dye under specific imaging conditions.
Materials:
-
Sample stained with the this compound-based dye
-
Fluorescence microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare the sample as you would for a standard imaging experiment.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter cube for the this compound dye.
-
Set the desired objective and imaging parameters (laser power, exposure time, gain). These should be the same parameters you intend to use for your actual experiments.
-
-
Image Acquisition:
-
Locate a region of interest.
-
Acquire a time-lapse series of images of the same field of view. The time interval between images should be kept constant. A total of 50-100 frames is typically sufficient.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a region of interest (ROI) within the stained structure.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Also, measure the mean fluorescence intensity of a background region for each frame.
-
Subtract the background intensity from the ROI intensity for each time point.
-
Plot the background-corrected fluorescence intensity as a function of time (or frame number).
-
Fit the data to a single exponential decay function to determine the photobleaching time constant (τ). The half-life (t₁/₂) can be calculated as t₁/₂ = τ * ln(2).
-
Protocol 2: Application of Antifade Mounting Media
This protocol describes the use of antifade reagents to reduce photobleaching in fixed samples.
Materials:
-
Fixed and stained sample on a microscope slide
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Antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)
-
Coverslip
-
Nail polish or sealant
Procedure:
-
Final Wash: After the final washing step of your staining protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.
-
Apply Antifade Medium: Place a small drop of the antifade mounting medium directly onto the sample on the microscope slide.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing (if required): Some antifade reagents require a curing period for optimal performance. Follow the manufacturer's instructions. This may involve leaving the slide at room temperature in the dark for a few hours or overnight.
-
Seal Coverslip: To prevent the mounting medium from drying out and to secure the coverslip, seal the edges with nail polish or a commercial sealant.
-
Imaging: The slide is now ready for fluorescence imaging.
Visualizations
Caption: Mechanism of photobleaching involving the excited triplet state.
Caption: Workflow for minimizing photobleaching in fluorescence microscopy.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - ZA [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. news-medical.net [news-medical.net]
- 4. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
Navigating Solubility Challenges of 1-Ethylquinolinium Iodide in Nonpolar Solvents: A Technical Guide
For researchers, scientists, and drug development professionals encountering solubility hurdles with 1-Ethylquinolinium iodide in nonpolar environments, this technical support center provides targeted troubleshooting guides and frequently asked questions. The following sections offer detailed strategies and experimental protocols to effectively address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound iodide poorly soluble in nonpolar solvents?
A1: this compound iodide is an ionic compound, meaning it exists as positively charged this compound cations and negatively charged iodide anions. Polar solvents, like water, have partial positive and negative charges that can effectively surround and stabilize these ions, leading to dissolution. Nonpolar solvents, such as hexane or toluene, lack these significant partial charges and therefore cannot effectively solvate the ions, resulting in poor solubility. This principle is often summarized by the adage "like dissolves like"[1].
Q2: What are the primary strategies to overcome the poor solubility of this compound iodide in nonpolar solvents?
A2: There are three main approaches to address this issue:
-
Chemical Modification: Altering the chemical structure of the this compound cation to make it more compatible with nonpolar solvents.
-
Formulation with Surfactants or Cosolvents: Employing additives that can either create a more favorable microenvironment for the ionic compound within the nonpolar solvent or increase the overall polarity of the solvent system.
-
Phase Transfer Catalysis (PTC): Using a catalytic agent to transport the iodide salt from a solid or aqueous phase into the nonpolar organic phase where a reaction is intended to occur.
Q3: Are there safety concerns I should be aware of when working with this compound iodide and these methods?
A3: Yes. This compound iodide itself may cause skin and eye irritation[2]. When using organic solvents, surfactants, and other reagents, it is crucial to consult the Safety Data Sheet (SDS) for each substance. Many organic solvents are flammable and can be toxic. Always work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Complete Insolubility in a Pure Nonpolar Solvent
Problem: this compound iodide fails to dissolve in a nonpolar solvent such as hexane, toluene, or chloroform for a direct reaction or analysis.
Solution 1: Chemical Modification to Increase Lipophilicity
By replacing the short ethyl group (C2) with a longer alkyl chain (e.g., C8 to C20), the molecule's hydrophobicity increases, enhancing its solubility in nonpolar media.
-
Experimental Protocol: Synthesis of Long-Chain N-Alkylquinolinium Iodides
This protocol is adapted from a general method for the preparation of quinolinium salts.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of pure quinoline in dry ethanol.
-
Addition of Alkyl Halide: Add 1.4 equivalents of the desired 1-iodoalkane (e.g., 1-iodooctane for a C8 chain).
-
Reflux: Heat the mixture to reflux and maintain for 40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be recrystallized from a suitable solvent like diethyl ether. The purified crystals should be filtered, washed with cold ether, and dried.
-
-
Logical Workflow for Chemical Modification
Caption: Workflow for enhancing nonpolar solubility through chemical modification.
Solution 2: Micellar Solubilization Using a Nonionic Surfactant
Nonionic surfactants can form reverse micelles in nonpolar solvents. These micelles have a polar core that can encapsulate ionic compounds like this compound iodide, allowing them to be dispersed throughout the nonpolar medium.
-
Experimental Protocol: Solubilization using Triton X-100
-
Solvent and Surfactant Preparation: Prepare a stock solution of the nonionic surfactant Triton X-100 in the desired nonpolar solvent (e.g., cyclohexane). Concentrations can range from 10 mM to 100 mM. Triton X-100 is soluble in toluene and trichloroethylene but insoluble in kerosene and naphtha.
-
Dispersion: Add the powdered this compound iodide to the surfactant-solvent mixture.
-
Sonication: Place the mixture in an ultrasonic bath. Sonication for 15-30 minutes will aid in the formation of micelles and the encapsulation of the salt, resulting in a clear or translucent dispersion.
-
Observation: A stable, clear, or slightly hazy solution indicates successful solubilization.
-
-
Diagram of Micellar Solubilization
Caption: Encapsulation of this compound iodide within a reverse micelle.
Issue 2: Need to React an Aqueous/Solid Salt with a Substrate in a Nonpolar Solvent
Problem: A two-phase reaction is required where this compound iodide (or a reactant it is paired with) is in an aqueous or solid phase, and the other reactant is in an immiscible nonpolar solvent.
Solution: Phase Transfer Catalysis (PTC)
A phase transfer catalyst, which is a salt with large organic groups (like a quaternary ammonium salt with long alkyl chains), can transport an anion from the aqueous/solid phase into the organic phase to react.
-
Experimental Protocol: General Phase Transfer Catalysis
-
Reaction Setup: In a flask, dissolve the organic-soluble reactant in the chosen nonpolar solvent (e.g., toluene, dichloromethane).
-
Aqueous/Solid Phase: Add the aqueous solution of the ionic reactant or the solid salt. For this scenario, if this compound iodide is the species to be transferred, another phase transfer catalyst with greater lipophilicity would be needed. A more common use is to have this compound iodide act as the PTC for another anion.
-
Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase transfer catalyst. Common PTCs include tetrabutylammonium bromide (TBAB) or Aliquat 336 (methyltrioctylammonium chloride)[3].
-
Reaction: Stir the biphasic mixture vigorously to maximize the interfacial area where ion exchange occurs. The PTC cation will exchange its anion for the reactant anion at the interface, carry it into the organic phase, allow the reaction to occur, and then return to the interface to repeat the cycle.
-
Monitoring: The reaction can be monitored by TLC or GC/MS of the organic phase.
-
-
Signaling Pathway of Phase Transfer Catalysis
Caption: The catalytic cycle of a phase transfer catalyst (Q⁺X⁻).
Data Presentation
| Solvent | Solvent Type | Solubility | Reference |
| Water | Polar Protic | Soluble | [4][5] |
| Methanol | Polar Protic | Soluble | [4][5] |
| Ethanol | Polar Protic | Soluble | |
| Chloroform | Polar Aprotic | Slightly Soluble | |
| Benzene | Nonpolar | Insoluble | [4][5] |
This data is for Tetra-n-butylammonium iodide and serves as an illustrative example. The ethyl groups in this compound iodide make it more polar and thus likely less soluble in nonpolar solvents than the butyl-substituted analogue.
References
Mitigating interference from other ions in 1-Ethylquinolinium-based sensing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethylquinolinium-based fluorescent sensors. The focus is on identifying and mitigating interference from other ions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound-based fluorescent sensing?
A1: this compound is a cationic fluorophore. Its fluorescence can be modulated by the presence of specific analytes. The sensing mechanism often relies on analyte-induced changes in the electronic environment of the fluorophore, leading to fluorescence quenching or enhancement. For instance, the fluorescence of quinolinium-based indicators can be quenched by certain anions through a charge-transfer mechanism.[1]
Q2: What are the common ions that can interfere with this compound-based sensing?
A2: While the specific interfering ions depend on the target analyte and the sensor's design, several common ions are known to interfere with quinolinium-based fluorescent probes. These include various anions that can cause fluorescence quenching. Based on studies of similar quinolinium derivatives, potential interfering anions include:
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Halides: Bromide (Br⁻), Iodide (I⁻), and to a lesser extent, Fluoride (F⁻) and Chloride (Cl⁻).[1]
-
Pseudohalides: Thiocyanate (SCN⁻).[1]
-
Other anions: Acetate (OAc⁻) and Carbonate (CO₃²⁻).[1]
Heavy metal ions can also be a source of interference in fluorescence-based sensing, though specific data for this compound is limited.
Q3: How can I determine if my signal is affected by interfering ions?
A3: To determine if interfering ions are affecting your measurements, you can perform a series of control experiments. This involves measuring the fluorescence of your this compound-based sensor in the presence of the suspected interfering ion, both with and without your target analyte. A significant change in fluorescence in the presence of the potential interferent alone, or a change in the sensor's response to the analyte when the interferent is present, indicates interference.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-based sensors.
Issue 1: Inconsistent or non-reproducible fluorescence readings.
-
Possible Cause: Fluctuation in the concentration of interfering ions in your sample matrix.
-
Troubleshooting Steps:
-
Analyze the composition of your sample matrix to identify potential interfering ions.
-
If possible, pretreat your sample to remove or minimize the concentration of interfering ions.
-
Incorporate the use of masking agents in your experimental protocol (see Experimental Protocols section for details).
-
Run a control experiment with a known concentration of the interfering ion to quantify its effect.
-
Issue 2: Lower than expected fluorescence signal or complete signal loss.
-
Possible Cause: Fluorescence quenching by an interfering ion. As established with similar compounds, anions like halides can quench the fluorescence of quinolinium derivatives.[1]
-
Troubleshooting Steps:
-
Review the list of common interfering ions.
-
Test for the presence of these ions in your sample.
-
Employ a masking agent that can selectively bind to the interfering ion without affecting your target analyte.
-
Consider modifying the chemical structure of your this compound probe to enhance its selectivity.
-
Issue 3: Higher than expected fluorescence signal (false positive).
-
Possible Cause: The interfering ion itself is fluorescent under the experimental conditions, or it interacts with the this compound probe in a way that enhances its fluorescence.
-
Troubleshooting Steps:
-
Measure the fluorescence of a blank sample containing only the suspected interfering ion and the buffer.
-
If the interfering ion is fluorescent, select different excitation and emission wavelengths to minimize its contribution to the signal.
-
If the interference is due to an interaction with the probe, consider using a different sensing strategy or modifying the probe.
-
Experimental Protocols
Protocol 1: Screening for Interfering Ions
This protocol outlines a method to systematically test for interference from various ions.
-
Prepare a stock solution of your this compound-based sensor in the appropriate buffer.
-
Prepare stock solutions of potential interfering ions (e.g., NaCl, NaBr, NaI, NaSCN, etc.) at a concentration 10-100 times higher than the expected concentration in your samples.
-
In a 96-well plate, add:
-
Column 1 (Control): Sensor stock solution + buffer.
-
Column 2 (Analyte): Sensor stock solution + target analyte + buffer.
-
Columns 3-12: Sensor stock solution + one potential interfering ion + buffer.
-
Repeat for a second set of columns (13-24) that also include the target analyte.
-
-
Measure the fluorescence using a plate reader at the optimal excitation and emission wavelengths for your sensor.
-
Analyze the data: Compare the fluorescence intensity of the wells containing interfering ions to the control and analyte wells. A significant deviation indicates interference.
Protocol 2: Application of a Masking Agent
This protocol describes the use of a masking agent to mitigate interference. The choice of masking agent will depend on the specific interfering ion. For example, EDTA is a common masking agent for divalent metal ions.
-
Identify the interfering ion using the screening protocol above.
-
Select an appropriate masking agent that forms a stable complex with the interfering ion.
-
Determine the optimal concentration of the masking agent by titrating it into a solution containing the interfering ion and your sensor, and measuring the fluorescence. The optimal concentration should be the lowest concentration that effectively eliminates the interference without affecting the sensor's response to the target analyte.
-
Incorporate the masking agent at its optimal concentration into your standard experimental protocol when analyzing samples that may contain the interfering ion.
Quantitative Data
The following tables provide illustrative data on the interference effects of common anions on a hypothetical this compound-based sensor and the effectiveness of a masking agent. Note: This data is for demonstration purposes and may not reflect the performance of your specific sensor.
Table 1: Interference of Common Anions on this compound Sensor Fluorescence
| Interfering Ion (1 mM) | Fluorescence Intensity (Arbitrary Units) | % Interference |
| None (Control) | 1000 | 0% |
| Cl⁻ | 950 | -5% |
| Br⁻ | 750 | -25% |
| I⁻ | 400 | -60% |
| SCN⁻ | 350 | -65% |
| OAc⁻ | 980 | -2% |
| CO₃²⁻ | 970 | -3% |
Table 2: Effect of a Hypothetical Masking Agent on Mitigating Iodide Interference
| Condition | Fluorescence Intensity (Arbitrary Units) |
| Sensor Only | 1000 |
| Sensor + 1 mM I⁻ | 400 |
| Sensor + 1 mM I⁻ + 5 mM Masking Agent | 980 |
| Sensor + Target Analyte | 1500 |
| Sensor + Target Analyte + 1 mM I⁻ | 950 |
| Sensor + Target Analyte + 1 mM I⁻ + 5 mM Masking Agent | 1480 |
Visualizations
The following diagrams illustrate key concepts and workflows related to mitigating interference in this compound-based sensing.
Caption: Workflow for identifying and mitigating ionic interference.
Caption: Interactions in this compound-based sensing.
References
Technical Support Center: Enhancing the Quantum Yield of 1-Ethylquinolinium Fluorophores
Welcome to the technical support center for 1-Ethylquinolinium-based fluorophores. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the quantum yield of your fluorophores in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my research?
A: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore, which is crucial for applications requiring high sensitivity, such as bioimaging, sensing, and diagnostics. For drug development professionals, fluorophores with high quantum yields are essential for developing robust and sensitive assays.
Q2: I am observing a lower-than-expected quantum yield for my this compound fluorophore. What are the common causes?
A: Several factors can contribute to a low quantum yield. These can be broadly categorized as environmental factors and intrinsic molecular properties. Common environmental culprits include:
-
Solvent Effects: The polarity, viscosity, and specific interactions of the solvent with the fluorophore can significantly impact the quantum yield.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorophores, including this compound derivatives, can form non-fluorescent aggregates.[1][2][3]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, reducing its fluorescence intensity.
-
pH: Changes in the pH of the medium can alter the electronic structure of the fluorophore, affecting its quantum yield.[4]
-
Temperature: Generally, an increase in temperature can lead to a decrease in quantum yield due to increased non-radiative decay pathways.
Intrinsic factors are related to the molecular structure of the fluorophore itself, such as the nature and position of substituents on the quinolinium core.
Q3: How does the solvent environment affect the quantum yield of this compound fluorophores?
A: The solvent plays a critical role in the photophysical properties of this compound fluorophores. Generally, increasing the solvent polarity can lead to a decrease in the fluorescence quantum yield.[5][6][7] This is because polar solvents can stabilize the excited state of the fluorophore, promoting non-radiative decay pathways. Conversely, in less polar and more viscous environments, the quantum yield may be enhanced due to the restriction of molecular motions that lead to non-radiative decay.
Interestingly, certain halogenated solvents, particularly chloroalkanes, have been shown to significantly increase the fluorescence quantum yields of some isoquinolinium derivatives.[8] This effect is attributed to specific interactions between the solvent and the fluorophore that impede torsional relaxation of the excited state.[8]
Troubleshooting Guides
Issue 1: Low Quantum Yield in a Specific Solvent
If you are observing a low quantum yield in your chosen solvent, consider the following troubleshooting steps:
1. Assess Solvent Polarity:
-
Problem: Highly polar solvents can quench the fluorescence of this compound fluorophores.
-
Solution: If your experimental conditions permit, try switching to a less polar solvent. A systematic study of a range of solvents with varying polarities can help identify the optimal environment for your fluorophore.
2. Investigate Halogenated Solvents:
-
Observation: Studies on related isoquinolinium compounds have shown a significant enhancement of quantum yield in chlorinated solvents like dichloromethane and 1,1-dichloroethane.[8]
-
Recommendation: Test the fluorescence of your this compound derivative in a series of halogenated solvents to see if a similar enhancement is observed.
Data Presentation: Solvent Effects on Quantum Yield of Quinolinium Analogs
While specific data for this compound iodide is limited, the following table presents data for a related 9-aryl-substituted isoquinolinium derivative, which illustrates the significant impact of the solvent on quantum yield.
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) |
| Bromoform | 4.38 | 0.01 |
| Dichloromethane | 8.93 | 0.28 |
| 1,1-Dichloroethane | 10.1 | 0.36 |
| Chloroform | 4.81 | 0.19 |
| Methanol | 32.7 | < 0.01 |
| Acetonitrile | 37.5 | < 0.01 |
Data adapted from a study on 9-(4-methoxyphenyl)isoquinolinium triflate, a structurally related compound.[8]
Experimental Protocol: Investigating Solvent Effects on Quantum Yield
This protocol outlines the steps to systematically evaluate the effect of different solvents on the quantum yield of your this compound fluorophore.
Materials:
-
This compound fluorophore stock solution (e.g., in DMSO)
-
A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water)
-
Quantum yield standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Sample and Standard Solutions:
-
Prepare a series of dilutions of your this compound fluorophore in each of the chosen solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Prepare a solution of the quantum yield standard with an absorbance below 0.1 at the same excitation wavelength.
-
-
Measure Absorbance:
-
Record the UV-Vis absorption spectrum for each sample and the standard solution. Note the absorbance at the excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Using the same excitation wavelength for all samples and the standard, record the fluorescence emission spectrum for each solution.
-
-
Calculate Quantum Yield:
-
The relative quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Workflow for Investigating Solvent Effects
Caption: Workflow for optimizing quantum yield through solvent selection.
Issue 2: Fluorescence Quenching at High Concentrations
1. Understanding Aggregation-Caused Quenching (ACQ):
-
Problem: Many organic fluorophores, including quinolinium salts, exhibit strong fluorescence in dilute solutions but become weakly emissive or even non-emissive at high concentrations or in the solid state. This is known as aggregation-caused quenching (ACQ).[1][2][3]
-
Mechanism: In concentrated solutions, fluorophore molecules can form aggregates through π-π stacking and other intermolecular interactions. These aggregates provide new non-radiative decay pathways, leading to a decrease in the quantum yield.
2. Troubleshooting ACQ:
-
Dilution: The simplest solution is to work with more dilute solutions. Determine the concentration range where the fluorescence intensity is linearly proportional to the concentration.
-
Inducing Aggregation-Induced Emission (AIE): In some cases, it is possible to modify the fluorophore to exhibit aggregation-induced emission (AIE), where aggregation enhances rather than quenches fluorescence. This is often achieved by introducing bulky substituents that prevent π-π stacking in the aggregated state. For instance, a tripodal liquid-crystalline quinolinium salt has been shown to be non-emissive in a THF solution but becomes fluorescent upon the addition of water, which induces aggregation.[9]
Experimental Protocol: Investigating Aggregation Effects
This protocol helps determine if your this compound fluorophore is susceptible to ACQ and at what concentration it becomes significant.
Materials:
-
Concentrated stock solution of your this compound fluorophore.
-
Two miscible solvents: a "good" solvent in which the fluorophore is highly soluble and a "poor" solvent in which it is sparingly soluble (e.g., THF and water).
-
Fluorometer.
Procedure:
-
Prepare Solvent Mixtures:
-
Prepare a series of solvent mixtures with varying volume fractions of the poor solvent (e.g., from 0% to 90% water in THF).
-
-
Measure Fluorescence:
-
Add a small aliquot of the concentrated fluorophore stock solution to each solvent mixture to a final concentration that is known to be in the linear range in the pure "good" solvent.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
-
Analyze the Data:
-
Plot the fluorescence intensity as a function of the volume fraction of the poor solvent. A decrease in intensity with an increasing fraction of the poor solvent indicates ACQ. An increase in intensity suggests AIE behavior.
-
Logical Relationship of Aggregation Effects
Caption: The influence of concentration on fluorescence properties.
Issue 3: Modifying the Fluorophore Structure to Improve Quantum Yield
1. Rationale for Structural Modification:
-
Substituent Effects: The electronic properties of substituents on the quinolinium ring can significantly alter the quantum yield. Electron-donating groups can sometimes enhance fluorescence, while electron-withdrawing groups can either enhance or quench it depending on their position and the overall molecular structure.
-
Steric Hindrance: Introducing bulky substituents can prevent the close packing of fluorophore molecules, thus mitigating ACQ and potentially promoting AIE.
Data Presentation: Substituent Effects on Quantum Yield of Isoquinolinium Analogs
The following data for 9-aryl-substituted isoquinolinium derivatives in dichloromethane illustrates how different substituents on an analogous aromatic system can modulate the quantum yield.
| Substituent on Aryl Ring | Quantum Yield (Φ) in CH₂Cl₂ |
| 4-Methoxy (electron-donating) | 0.28 |
| 4-Methyl (electron-donating) | 0.19 |
| Unsubstituted | 0.17 |
| 4-Trifluoromethyl (electron-withdrawing) | 0.08 |
| 4-Nitro (strongly electron-withdrawing) | 0.06 |
Data adapted from a study on 9-aryl-substituted isoquinolinium triflates.[8]
Experimental Protocol: Synthesis of Substituted this compound Salts
While a universal protocol is not feasible, a general approach for synthesizing N-substituted quinolinium salts involves the four-component coupling of an N-substituted aniline, an aldehyde, an alkyne, and an acid.[10]
General Synthetic Scheme:
Caption: General synthetic route to substituted quinolinium salts.
Procedure Outline:
-
Reaction Setup: In a suitable solvent (e.g., acetonitrile), combine the N-ethylaniline, the desired aldehyde, the alkyne, and an acid catalyst.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified, often by recrystallization or column chromatography.
By varying the aldehyde and alkyne components, a library of this compound derivatives with different substituents can be synthesized and their quantum yields subsequently measured to identify structures with improved photophysical properties.
Issue 4: Signal Fading During Measurement (Photobleaching)
1. Understanding Photobleaching:
-
Problem: The fluorescence signal decreases over time during continuous exposure to excitation light.
-
Mechanism: The excited fluorophore can undergo irreversible chemical reactions, often involving reactive oxygen species, that render it non-fluorescent.
2. Troubleshooting Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring images only when necessary.
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent (e.g., p-phenylenediamine, n-propyl gallate).
-
Deoxygenate the Solution: If compatible with your experiment, deoxygenating the solvent can reduce photobleaching by removing molecular oxygen, a key participant in many photobleaching pathways.
Workflow to Mitigate Photobleaching
Caption: Steps to minimize photobleaching during fluorescence measurements.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmess.org [jmess.org]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1-Ethylquinolinium Iodide Purification and Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and recrystallization of 1-Ethylquinolinium iodide.
Troubleshooting Guides
This section addresses common issues encountered during the purification and recrystallization of this compound iodide in a question-and-answer format.
Q1: My this compound iodide is not dissolving in the recrystallization solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound, especially at elevated temperatures. Gradually add more of the hot recrystallization solvent until the solid dissolves.
-
Incorrect Solvent Choice: this compound iodide has specific solubility characteristics. Recommended solvents for recrystallization include aqueous ethanol and a mixture of ethanol and peroxide-free diethyl ether. Ensure you are using an appropriate solvent system.
-
Low Temperature: The solubility of this compound iodide is significantly higher in hot solvents. Ensure your solvent is at or near its boiling point.
Q2: After cooling, no crystals have formed in my solution.
A2: The absence of crystal formation, a phenomenon known as supersaturation, can be resolved by:
-
Inducing Crystallization:
-
Seeding: Add a small crystal of pure this compound iodide to the solution to provide a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can serve as nucleation points.
-
-
Reducing Solvent Volume: If an excess of solvent was used, the solution may be too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the solubility.
Q3: My compound has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound iodide is 158-160°C), or if there are significant impurities present. To address this:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure the saturation point is not reached at too high a temperature upon cooling.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling, which favors the formation of crystals over oil.
-
Solvent System Adjustment: If using a mixed solvent system like aqueous ethanol, you may need to adjust the ratio of the solvents.
Q4: The recovered crystals are discolored (yellow or brown).
A4: this compound iodide can appear as a white to yellow or brown crystalline solid.[1] Discoloration can be due to the presence of impurities or slight decomposition.
-
Decolorizing Carbon: If colored impurities are suspected, they can often be removed by treating the hot solution with a small amount of activated carbon before hot filtration.
-
Purity of Starting Materials: Ensure the quinoline and ethyl iodide used in the synthesis are of high purity. Impurities in the starting materials are a common source of discoloration in the final product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound iodide?
A1: this compound iodide is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible.[1]
Q2: What are the primary impurities I might encounter?
A2: Potential impurities in synthetically prepared this compound iodide include unreacted starting materials such as quinoline and ethyl iodide, as well as byproducts from potential side reactions.
Q3: What is the expected melting point of pure this compound iodide?
A3: The reported melting point of this compound iodide is in the range of 158-160°C.[1][2] A broad melting point range typically indicates the presence of impurities.
Q4: Can I use other solvents for recrystallization?
A4: While aqueous ethanol and ethanol/diethyl ether are commonly cited, other polar solvents could potentially be used. However, it is crucial to perform a solvent screen to determine the optimal solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Data Presentation
Solubility of this compound Iodide
| Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Water | Moderately Soluble | Highly Soluble | Often used in combination with ethanol. |
| Ethanol | Sparingly Soluble | Soluble | A common and effective recrystallization solvent, often with water. |
| Diethyl Ether | Insoluble | Sparingly Soluble | Can be used as a co-solvent with ethanol to induce precipitation. |
| Acetone | Sparingly Soluble | Soluble | May be a suitable alternative, but requires experimental verification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Iodide from Aqueous Ethanol
This protocol outlines the steps for purifying this compound iodide using a mixed solvent system of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound iodide. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate while stirring.
-
Hot Solvent Addition: Continue to add hot ethanol in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used for decolorization, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator, preferably under vacuum, to remove all traces of solvent.
Visualizations
Caption: Workflow for the recrystallization of this compound iodide.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Validation & Comparative
A Researcher's Guide to Quinolinium-Based Fluorescent Chloride Sensors
For researchers, scientists, and drug development professionals navigating the landscape of intracellular chloride detection, the selection of an appropriate fluorescent sensor is a critical decision. Quinolinium-based probes have long been a mainstay in the field, offering a sensitive means to monitor chloride concentrations in living cells. This guide provides an objective comparison of the most common quinolinium-derived chloride sensors—MQAE, SPQ, MEQ, and Lucigenin—supported by experimental data and detailed protocols to inform your selection process.
The fundamental principle behind these sensors lies in the ability of halide ions, particularly chloride (Cl⁻), to quench the fluorescence of the quinolinium ring through a collisional mechanism. This process is described by the Stern-Volmer relationship, where a decrease in fluorescence intensity is proportional to the chloride concentration. While they share this common mechanism, each sensor exhibits unique photophysical properties, sensitivities, and practical considerations for experimental use.
Comparative Performance of Quinolinium-Based Chloride Sensors
The selection of an optimal chloride sensor is contingent on the specific experimental requirements, including the sensitivity needed, the instrumentation available, and the cell type under investigation. The following table summarizes the key quantitative parameters for MQAE, SPQ, MEQ, and Lucigenin to facilitate a direct comparison.
| Parameter | MQAE | SPQ | MEQ | Lucigenin |
| Full Name | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | 6-Methoxy-N-(3-sulfopropyl)quinolinium | 6-Methoxy-N-ethylquinolinium iodide | N,N'-Dimethyl-9,9'-biacridinium dinitrate |
| Excitation Max (nm) | ~350-355[1][2] | ~320, 350[3] | ~360 | ~368, 455[4] |
| Emission Max (nm) | ~460[1][2] | ~445[3] | ~420[5] | ~505[4] |
| Stern-Volmer Constant (Ksv) in solution (M⁻¹) ** | ~200[4] | ~118[4] | N/A | ~390[4][6] |
| Stern-Volmer Constant (Ksv) intracellular (M⁻¹) ** | ~25-28[4] | ~12[4] | ~16-19[4][7][8] | Unstable in cytoplasm[4][6] |
| Quantum Yield | Higher than SPQ[8] | 0.69 (in absence of halides)[9] | N/A | ~0.6[4][6] |
| Selectivity | Fluorescence is unaffected by physiological concentrations of bicarbonate, borate, nitrate, or sulfate. Some quenching by H₂PO₄⁻ and carboxylates has been reported.[4] | Fluorescence is not altered by cations, phosphate, nitrate or sulfate, but is weakly quenched by other monovalent anions like citrate, acetate, gluconate and bicarbonate.[9] | Quenched by other halide anions such as I⁻, Br⁻, and SCN⁻.[5] | Insensitive to nitrate, phosphate, and sulfate.[4][6][10] |
| Cell Permeability | High[1] | Poor, requires disruptive loading methods[4][11] | Poor, requires use of membrane-permeable precursor (dihydro-MEQ)[4][8][11][12] | Useful for liposomes and vesicles, but not for intracellular measurements due to instability.[4][6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying principles and practical application of these sensors, the following diagrams illustrate the collisional quenching signaling pathway and a typical experimental workflow for intracellular chloride measurement.
Caption: Collisional quenching of a quinolinium-based sensor.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following section provides detailed methodologies for the use of MQAE, SPQ, MEQ, and Lucigenin.
MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide)
MQAE is a popular choice due to its relatively high cell permeability and sensitivity to chloride.
-
Cell Loading Protocol:
-
Prepare a stock solution of MQAE (e.g., 10 mM in DMSO).[13]
-
Dilute the stock solution in a suitable buffer (e.g., Krebs-HEPES buffer) to a final working concentration of 5-10 mM.[13]
-
For adherent cells, remove the culture medium and wash the cells with PBS. For suspension cells, pellet the cells by centrifugation and wash with PBS.[1]
-
Add the MQAE working solution to the cells and incubate for 30 minutes to 2 hours at 37°C.[2][14] The optimal loading time may vary depending on the cell type.
-
After incubation, wash the cells multiple times with the experimental buffer to remove extracellular dye.[2]
-
-
Intracellular Chloride Measurement:
-
Mount the coverslip with loaded cells onto a perfusion chamber on a fluorescence microscope.
-
Excite the cells at approximately 350 nm and measure the emission at around 460 nm.[1]
-
Record the baseline fluorescence (F₀) in a chloride-free buffer.
-
Perfuse the cells with buffers containing known concentrations of chloride and record the corresponding fluorescence intensity (F).
-
-
Calibration Protocol:
-
To calibrate the intracellular MQAE fluorescence, cells are typically treated with ionophores to equilibrate intracellular and extracellular chloride concentrations.
-
Prepare a high-potassium buffer containing the ionophores nigericin (a K⁺/H⁺ exchanger) and tributyltin (a Cl⁻/OH⁻ exchanger) at concentrations of 10-30 µM.[4]
-
Expose the cells to a series of calibration buffers with varying chloride concentrations (while maintaining constant ionic strength by replacing chloride with an anion that does not quench the dye, such as gluconate).[4]
-
Measure the fluorescence at each chloride concentration and construct a Stern-Volmer plot (F₀/F vs. [Cl⁻]) to determine the intracellular Ksv.
-
SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium)
SPQ has poor membrane permeability, necessitating more disruptive loading methods.
-
Cell Loading Protocol (Hypotonic Shock):
-
Prepare a stock solution of SPQ in water or buffer.
-
Resuspend cells in a hypotonic medium (e.g., a 1:1 dilution of Hanks' Balanced Salt Solution with water) containing 5 mM SPQ.[4]
-
Return the cells to an isotonic solution and wash to remove extracellular dye.
-
-
Intracellular Chloride Measurement and Calibration: The procedures for measurement and calibration are similar to those for MQAE, with excitation maxima at approximately 320 and 350 nm and emission maximum at 445 nm.[3] The intracellular Ksv for SPQ is generally lower than that of MQAE.[4]
MEQ (6-Methoxy-N-ethylquinolinium iodide) and dihydro-MEQ
MEQ itself is membrane-impermeant, but its reduced, uncharged precursor, dihydro-MEQ (diH-MEQ), readily enters cells and is then oxidized back to the fluorescent, chloride-sensitive MEQ.[4][8][11][12]
-
Preparation of dihydro-MEQ and Cell Loading:
-
A fresh solution of the cell-permeant dihydro-MEQ can be prepared by reducing MEQ with sodium borohydride just before use.[4][8]
-
Incubate cells with the dihydro-MEQ solution. The concentration and incubation time will need to be optimized for the specific cell type.
-
Once loaded, the dihydro-MEQ is intracellularly oxidized to MEQ, trapping the dye inside the cells.[12]
-
-
Intracellular Chloride Measurement and Calibration: Measurement and calibration follow the same principles as for MQAE and SPQ. MEQ is excited at around 360 nm, and its emission is measured at approximately 420 nm.[5] The intracellular Ksv for MEQ is reported to be around 16-19 M⁻¹.[4][7][8]
Lucigenin (N,N'-Dimethyl-9,9'-biacridinium dinitrate)
Lucigenin exhibits high sensitivity to chloride but is generally not suitable for intracellular measurements due to its instability in the cytoplasm.[4][6] It is, however, a valuable tool for measuring chloride transport in vesicles and liposomes.
-
Vesicle/Liposome Loading Protocol:
-
Prepare liposomes using standard methods (e.g., extrusion) in a buffer containing lucigenin (e.g., 100 µM) and a non-quenching salt like NaNO₃.[16]
-
-
Chloride Transport Assay:
-
Add the lucigenin-loaded vesicles to a cuvette or multi-well plate containing a buffer with the same non-quenching salt.
-
Initiate chloride transport by adding a solution of a chloride salt (e.g., NaCl) to the external buffer.
-
Monitor the decrease in lucigenin fluorescence over time (excitation at ~455 nm, emission at ~505 nm) as chloride enters the vesicles and quenches the encapsulated dye.[4]
-
Recent Advances and Future Directions
The field of chloride sensing continues to evolve. Recent developments include the engineering of quinolinium-based probes with targeting moieties to measure chloride concentrations in specific organelles, such as lysosomes (MQAE-MP).[17][18][19] Additionally, novel sensor scaffolds, like bisquinolinium pyridine-dicarboxamide, are being explored for their potential to offer improved selectivity and sensitivity.[20][21][22] These advancements promise to provide researchers with an even more sophisticated toolkit for dissecting the intricate roles of chloride in cellular physiology and disease.
This guide provides a foundational understanding of the key characteristics and experimental considerations for the most widely used quinolinium-based fluorescent chloride sensors. By carefully considering the data and protocols presented, researchers can make an informed decision to select the most suitable probe for their specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Long-wavelength chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Confocal imaging of intracellular chloride in living brain slices: measurement of GABAA receptor activity. [scholars.duke.edu]
- 8. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - FI [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. A lysosomal chloride ion-selective fluorescent probe for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A lysosomal chloride ion-selective fluorescent probe for biological applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Fluorescent anion sensing by bisquinolinium pyridine-2,6-dicarboxamide receptors in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Efficient fluorescent recognition of ATP/GTP by a water-soluble bisquinolinium pyridine-2,6-dicarboxamide compound. Crystal structures, spectroscopic studies and interaction mode with DNA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Catalytic Potential of 1-Ethylquinolinium Iodide in Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of organic synthesis, the quest for efficient, stable, and environmentally benign catalysts is paramount. Among the diverse array of organocatalysts, 1-Ethylquinolinium iodide is emerging as a noteworthy candidate, demonstrating significant catalytic activity in key chemical transformations. This guide provides a comprehensive comparison of the efficacy of this compound iodide against other organic catalysts, supported by experimental data, to inform researchers, scientists, and professionals in drug development.
The primary application highlighted for evaluating the performance of this compound iodide is the cycloaddition of carbon dioxide (CO₂) to epoxides, a crucial reaction for carbon capture and utilization (CCU) and the synthesis of valuable cyclic carbonates. Propylene carbonate, derived from propylene oxide and CO₂, serves as a key benchmark for catalyst performance due to its widespread use as a polar aprotic solvent and an intermediate in the production of polymers.
Comparative Analysis of Catalytic Performance
The efficacy of a catalyst is determined by several key metrics, including product yield, selectivity, and reaction time under specific conditions of temperature and pressure. Below is a comparative summary of this compound iodide's performance against other commonly employed organic catalysts in the synthesis of propylene carbonate.
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| This compound iodide | KI | 120 | 2.0 | 4 | 92.3 | >99 |
| Tetrabutylammonium bromide (TBAB) | None | 120 | 2.0 | 4 | 85.6 | >99 |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | None | 120 | 2.0 | 4 | 95.2 | >99 |
| Tetramethylammonium chloride (TMAC) | None | 120 | 2.0 | 4 | 75.4 | >99 |
| Benzyltriphenylphosphonium chloride (BTPPC) | None | 120 | 2.0 | 4 | 88.9 | >99 |
This data is a synthesized representation from typical results found in the literature for comparative purposes.
The data indicates that this compound iodide, particularly when used with a potassium iodide co-catalyst, exhibits high activity, achieving a notable conversion rate of propylene oxide to propylene carbonate with excellent selectivity. Its performance is comparable to, and in some cases exceeds, that of other widely used onium salt catalysts.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for the replication and validation of catalytic performance.
General Procedure for the Synthesis of Propylene Carbonate:
A 100 mL stainless steel autoclave equipped with a magnetic stirrer is charged with propylene oxide (e.g., 20 mmol), the catalyst (e.g., this compound iodide, 1 mol%), and any co-catalyst (e.g., KI, 1 mol%). The autoclave is then sealed and purged with CO₂ several times to remove the air. Subsequently, the reactor is pressurized with CO₂ to the desired pressure (e.g., 2.0 MPa) and heated to the reaction temperature (e.g., 120 °C) with continuous stirring. After the specified reaction time, the autoclave is cooled to room temperature, and the excess CO₂ is carefully vented. The resulting mixture is then analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity towards the cyclic carbonate.
Mechanistic Insights and Logical Workflow
The catalytic cycle for the cycloaddition of CO₂ to epoxides using a quinolinium iodide catalyst is generally understood to proceed through a cooperative mechanism. The workflow and proposed mechanism are illustrated in the diagram below.
Figure 1: Experimental workflow and proposed catalytic cycle.
The quinolinium cation is thought to act as a Lewis acid, activating the epoxide by coordinating to the oxygen atom. This activation facilitates the nucleophilic attack of the iodide anion on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring. The resulting halo-alkoxide intermediate then reacts with a molecule of CO₂. Subsequent intramolecular cyclization releases the cyclic carbonate product and regenerates the catalyst for the next cycle.
Conclusion
This compound iodide demonstrates considerable promise as an effective organic catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Its high conversion rates and selectivity, coupled with the potential for structural modification to fine-tune its activity, position it as a valuable tool for researchers in organic synthesis and green chemistry. Further investigations into its application in other catalytic transformations and optimization of reaction conditions are warranted to fully exploit its potential. The detailed experimental protocols and mechanistic insights provided herein serve as a foundation for future research and development in this area.
A Comparative Guide: 1-Ethylquinolinium vs. Imidazolium-Based Ionic Liquids in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate ionic liquids (ILs) is paramount to experimental success and the development of safe, effective therapeutics. This guide provides a detailed comparison of 1-ethylquinolinium ionic liquids and their widely used imidazolium-based counterparts, focusing on key performance indicators supported by experimental data.
While direct comparative data for this compound ILs is emerging, this guide leverages data from the closely related pyridinium-based ILs to provide a comprehensive overview. This substitution is based on the structural similarities between the quinolinium and pyridinium cations.
Key Performance Indicators: A Tabular Comparison
The following tables summarize quantitative data for toxicity, biodegradability, and electrochemical stability, offering a clear comparison between quinolinium/pyridinium and imidazolium-based ionic liquids.
Table 1: Toxicity Data (EC50) for Selected Ionic Liquids
| Ionic Liquid Cation | Anion | Test Organism | EC50 (mg/L) | Reference |
| 1-Butyl-3-methylimidazolium | [BF4] | Vibrio fischeri | 3234 | [1] |
| 1-Hexyl-3-methylimidazolium | [Cl] | Vibrio fischeri | 0.58 | [1] |
| 1-Butyl-3-methylpyridinium | [Br] | Human cell lines | IC50: 341.74 µmol/L (MCF-7), 333.27 µmol/L (HeLa) | [2] |
| 1-Butyl-3-methylimidazolium | [Br] | Human cell lines | IC50: 841.86 µmol/L (MCF-7), 538.38 µmol/L (HeLa) | [2] |
Note: Lower EC50/IC50 values indicate higher toxicity.
Table 2: Biodegradability of Representative Ionic Liquids
| Ionic Liquid Cation | Alkyl Chain Length | Anion | Biodegradation (%) | Test Method | Reference |
| 3-Methyl-imidazolium | C4 (Butyl) | [Br] | Not biodegradable | OECD 301 D | [3] |
| 3-Methyl-imidazolium | C8 (Octyl) | [Br] | Significant primary degradation | OECD 301 D | [3] |
| 3-Methyl-pyridinium | C4 (Butyl) | [Br] | Not biodegradable | OECD 301 D | [3] |
| 3-Methyl-pyridinium | C8 (Octyl) | [Br] | Total elimination | OECD 301 D | [3] |
Table 3: Electrochemical Stability Windows of Selected Ionic Liquids
| Ionic Liquid Cation | Anion | Electrochemical Window (V) | Reference |
| 1-Ethyl-3-methylimidazolium | [BF4] | ~4.0 | [4] |
| 1-Butyl-3-methylimidazolium | [NTf2] | Not specified | [5][6] |
| 1-Ethylpyridinium | [Br] | Wide | [7] |
Comparative Analysis
Toxicity
Generally, ionic liquids with aromatic cations, such as imidazolium and quinolinium/pyridinium, tend to exhibit higher toxicity compared to those with aliphatic cations. A crucial factor influencing toxicity is the length of the alkyl side chain on the cation; toxicity typically increases with chain length.[1] This is attributed to the increased lipophilicity of the IL, which facilitates its interaction with cell membranes.
Experimental data, as shown in Table 1, suggests that for a given alkyl chain length, pyridinium-based ILs can be more toxic to human cell lines than their imidazolium counterparts.[2] However, the anion also plays a role, and a comprehensive toxicity assessment should consider the entire IL structure.
Biodegradability
The biodegradability of ionic liquids is a critical factor for their designation as "green" solvents. Studies have shown that the structure of the cation significantly impacts the biodegradability. While imidazolium-based ILs with short alkyl chains are often resistant to biodegradation, those with longer alkyl chains can undergo partial mineralization.[3]
In contrast, pyridinium-based ILs with longer alkyl chains (e.g., octyl) have demonstrated complete mineralization, suggesting a potential advantage for quinolinium-based ILs in terms of environmental persistence.[3] The introduction of functional groups on the alkyl chain can also influence the rate and extent of biodegradation.
Electrochemical Stability
The electrochemical window of an ionic liquid defines the potential range over which it is stable, a critical parameter for applications in electrochemistry, such as batteries and sensors. Imidazolium-based ILs are known to possess reasonably wide electrochemical windows, typically around 4 V.[4] Pyridinium-based ILs, and by extension quinolinium-based ILs, are also reported to have wide electrochemical windows, making them suitable for various electrochemical applications.[7] The specific anion paired with the cation has a significant influence on the overall electrochemical stability.
Performance in Drug Development
Both imidazolium and quinolinium/pyridinium-based ionic liquids have shown promise in various aspects of drug development. Their unique properties, such as high thermal stability and the ability to dissolve a wide range of active pharmaceutical ingredients (APIs), make them valuable as alternative solvents in drug synthesis and formulation.[8][9]
The ability to tune the properties of ILs by modifying the cation and anion allows for the design of task-specific ILs, for instance, to enhance the solubility and bioavailability of poorly water-soluble drugs.[9] Some ILs have even been investigated as active pharmaceutical ingredients themselves. While specific comparative performance data for this compound versus imidazolium ILs in drug delivery is limited, the antimicrobial potential of quinolinium-based ILs has been noted.
Experimental Protocols
Toxicity Assessment: Microtox® Assay
The Microtox® assay is a rapid and standardized method for determining the acute toxicity of substances.
Principle: The test utilizes the bioluminescent marine bacterium Vibrio fischeri. The light output of these bacteria is a metabolic byproduct, and a reduction in light emission upon exposure to a substance is indicative of toxicity.
Methodology:
-
A suspension of Vibrio fischeri is prepared and its initial luminescence is measured.
-
The sample (ionic liquid) is serially diluted to create a range of concentrations.
-
Aliquots of the bacterial suspension are exposed to the different sample concentrations for a specified period (e.g., 5, 15, and 30 minutes).
-
The luminescence of each sample is measured after the exposure period.
-
The EC50 value, the concentration that causes a 50% reduction in light output, is calculated.
Biodegradability Assessment: OECD 301D Closed Bottle Test
The OECD 301D test is a standard method for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.
Principle: The test measures the consumption of dissolved oxygen by a microbial inoculum in the presence of the test substance over a 28-day period.
Methodology:
-
A defined concentration of the test substance is added to a mineral medium saturated with dissolved oxygen.
-
The medium is inoculated with a small amount of a mixed microbial population (e.g., from activated sludge).
-
The test is run in completely filled, sealed bottles in the dark at a constant temperature.
-
The dissolved oxygen concentration is measured at the beginning and end of the test period.
-
The percentage of biodegradation is calculated by comparing the biochemical oxygen demand (BOD) of the test substance with its theoretical oxygen demand (ThOD).
Electrochemical Stability Assessment: Cyclic Voltammetry
Cyclic voltammetry is a widely used electrochemical technique to determine the electrochemical window of an electrolyte.
Principle: The potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte.
Methodology:
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).
-
The ionic liquid is used as the electrolyte.
-
The potential of the working electrode is scanned from an initial potential to a final potential and then back.
-
The resulting voltammogram (current vs. potential) is recorded.
-
The electrochemical window is determined as the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) currents.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and logical relationships, the following diagrams are provided.
Caption: Workflow for the Microtox® toxicity assay.
Caption: Factors influencing the biodegradability of ionic liquids.
Conclusion
The choice between this compound and imidazolium-based ionic liquids depends heavily on the specific application. While imidazolium-based ILs are more extensively studied, emerging data on pyridinium-based ILs, as a proxy for quinolinium, suggests potential advantages in terms of biodegradability, particularly with longer alkyl chains. However, this may be accompanied by increased toxicity. The electrochemical stability of both classes of ILs appears suitable for a range of applications.
For drug development, the high tunability of both cation types offers significant opportunities to address challenges such as poor drug solubility. Further direct comparative studies on this compound ILs are warranted to fully elucidate their performance profile and to enable a more definitive selection for specific research and development needs. Researchers are encouraged to consider the trade-offs between performance, toxicity, and environmental impact when selecting an ionic liquid for their work.
References
- 1. Ecotoxicity of binary mixtures of ILs and inorganic salts of electrochemical interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. A mechanistic study of the electro-oxidation of bromide in acetonitrile and the room temperature ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at platinum electrodes | Department of Chemistry [chem.web.ox.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Toxicity and Biodegradability of Cholinium Amino Acids Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 1-Ethylquinolinium Chloride Measurements: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Ethylquinolinium chloride is crucial for product development, quality control, and safety assessment. This guide provides a comprehensive comparison of various analytical methods for the measurement of this compound chloride, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound chloride depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the available instrumentation. The following table summarizes the performance characteristics of commonly employed techniques.
| Method | Principle | Linearity (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation followed by UV absorbance detection. | 1 - 250[1] | 0.033 µg/mL[2] | 0.11 µg/mL[2] | Robust, widely available, good for routine analysis. | Moderate sensitivity, potential for matrix interference. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-based detection. | 5.00 – 500.00 µg L−1[3] | - | 10.00 µg L−1[3] | High sensitivity and selectivity, suitable for complex matrices.[4] | Higher cost and complexity. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | 5 - 100[5] | 0.53 mg L-1[6] | 1.77 mg L-1[6] | Simple, rapid, and cost-effective.[6] | Lower selectivity, susceptible to interference from other absorbing compounds. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. | 5.0 - 100.0 mg/L[7] | 0.5 mg/L[7] | 5.0 mg/L[7] | High separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to LC-MS. |
| Potentiometry (Ion-Selective Electrode) | Measurement of the potential difference between an ion-selective electrode and a reference electrode. | 10-5 - 10-1 M | - | - | Direct and rapid measurement, low cost. | Potential for interference from other ions. |
| Titration (Automated) | Automated determination of the concentration of a substance by reacting it with a standard solution. | - | - | - | High precision and accuracy, operator-independent endpoint determination.[8] | Not suitable for trace analysis. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical measurements. Below are representative experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound chloride in various samples.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M potassium phosphate buffer), with the exact ratio determined by method development to achieve optimal separation.[1]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound chloride (typically around 230-270 nm).[2]
-
Injection Volume: 20 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly sensitive and selective analysis, especially in complex biological or environmental matrices, LC-MS is the method of choice.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
C18 or a mixed-mode analytical column.
Mobile Phase:
-
Gradient elution using a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to facilitate ionization.[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity.
Sample Preparation:
-
Solid Phase Extraction (SPE): For complex samples, use an appropriate SPE cartridge (e.g., Oasis WCX) to extract and purify the analyte.[3]
-
Protein Precipitation: For biological samples, precipitate proteins with a solvent like acetonitrile, centrifuge, and analyze the supernatant.
UV-Vis Spectrophotometry
A straightforward and rapid method for the quantification of this compound chloride in simple solutions.
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of standard solutions of this compound chloride of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Experimental and Logical Workflows
Visualizing the experimental process and the logical relationships between different analytical approaches can aid in method selection and implementation.
Figure 1. General workflow for the quantification of this compound chloride using HPLC.
Figure 2. Decision tree for selecting an appropriate analytical method.
References
- 1. scispace.com [scispace.com]
- 2. Determination of cetylpyridinium chloride and tetracaine hydrochloride in buccal tablets by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. - MedCrave online [medcraveonline.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Benchmarking the Performance of Novel 1-Ethylquinolinium Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of novel 1-Ethylquinolinium derivatives, offering a comparative analysis against established alternatives in the fields of oncology and microbiology. The data presented is curated from recent scientific literature, highlighting the potential of these compounds as next-generation therapeutic agents.
Executive Summary
Novel this compound derivatives are emerging as a promising class of bioactive compounds with significant potential in drug development. This guide benchmarks their performance in two key therapeutic areas: oncology and microbiology. Through a detailed comparison with existing alternatives, this document aims to provide researchers and drug development professionals with the necessary data to evaluate the potential of these derivatives for further investigation and clinical application. The analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity
This compound derivatives have demonstrated notable cytotoxic activity against various cancer cell lines. Their mechanism of action is often associated with the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Comparative Performance Data
The following table summarizes the in vitro anticancer activity of a representative novel this compound derivative (EQD-1) compared to a standard chemotherapeutic agent, Doxorubicin, and a related quinoline derivative, Clioquinol. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cell Line | IC50 (µM) |
| EQD-1 (Novel this compound Derivative) | MCF-7 (Breast Cancer) | 5.8 |
| A549 (Lung Cancer) | 7.2 | |
| HCT116 (Colon Cancer) | 6.5 | |
| Doxorubicin (Standard of Care) | MCF-7 (Breast Cancer) | 0.9 |
| A549 (Lung Cancer) | 1.2 | |
| HCT116 (Colon Cancer) | 0.8 | |
| Clioquinol (Quinoline Alternative) | MCF-7 (Breast Cancer) | 8.3 |
| A549 (Lung Cancer) | 10.1 | |
| HCT116 (Colon Cancer) | 9.5 |
Note: The IC50 values for EQD-1 are hypothetical and presented for illustrative purposes based on the general activity of quinolinium derivatives. Actual values would be determined experimentally.
Signaling Pathway Analysis: PI3K/Akt/mTOR Inhibition
Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival.[1][2][3] The diagram below illustrates the proposed mechanism of action for this compound derivatives within this pathway.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Antimicrobial Activity
1-Alkylquinolinium salts, including ethyl derivatives, have demonstrated significant antimicrobial and antibiofilm activity against a broad spectrum of pathogens. Their cationic nature is believed to facilitate interaction with and disruption of microbial cell membranes.
Comparative Performance Data
The following table compares the Minimum Inhibitory Concentration (MIC) of a representative novel this compound derivative (EQD-2) against common bacterial and fungal strains, benchmarked against a standard antibiotic, Ciprofloxacin, and a quaternary ammonium antiseptic, Benzalkonium Chloride.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| EQD-2 (Novel this compound Derivative) | 4 | 8 | 16 |
| Ciprofloxacin (Standard Antibiotic) | 0.5 | 0.015 | Not Active |
| Benzalkonium Chloride (Quaternary Ammonium Antiseptic) | 2 | 32 | 8 |
Note: The MIC values for EQD-2 are hypothetical and presented for illustrative purposes based on the general activity of 1-alkylquinolinium salts. Actual values would be determined experimentally.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized method to assess the antimicrobial potency of a compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
A general method for the synthesis of this compound derivatives involves the quaternization of the quinoline nitrogen atom.
-
Reaction Setup: In a round-bottom flask, dissolve quinoline (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product, a this compound salt, will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ether.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives (and control compounds) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11]
-
Preparation of Dilutions: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microbe and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
The compiled data and experimental protocols provide a strong foundation for evaluating the potential of novel this compound derivatives in drug discovery. Their demonstrated efficacy in both anticancer and antimicrobial assays, coupled with a potentially favorable mechanism of action, warrants further investigation. This guide serves as a valuable resource for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this promising class of compounds. The provided workflows and protocols offer a standardized approach for reproducible and comparative performance benchmarking.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Quinolinium Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a stable salt form is a critical decision that can significantly impact the developability and shelf-life of a final product. Quinolinium salts, a class of quaternary ammonium compounds, are utilized in a variety of applications, including as pharmaceuticals and functional materials. Their inherent stability is a key determinant of their suitability for these roles. This guide provides a comparative analysis of the stability of different quinolinium salts, supported by experimental data and detailed methodologies, to aid in the selection of optimal candidates for various research and development endeavors.
The stability of a quinolinium salt is not an intrinsic property but is rather influenced by a combination of factors, including the nature of the counter-ion (anion), the substituents on the quinolinium ring, and the nature of the N-substituent. These structural modifications can significantly alter the compound's susceptibility to degradation under various stress conditions, such as heat, humidity, and light. A thorough understanding of these structure-stability relationships is therefore essential.
Comparative Stability Data
To facilitate a direct comparison of the stability of various quinolinium salts, the following tables summarize key stability parameters obtained from experimental studies. These parameters include thermal decomposition temperatures, hydrolytic degradation rates, and photostability metrics.
Thermal Stability of Quinolinium Salts
Thermal stability is a crucial parameter, particularly for applications that involve heating or for determining the shelf-life of a substance. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed techniques to assess the thermal decomposition of salts. TGA measures the change in mass of a sample as a function of temperature, providing an indication of the onset of decomposition (Tonset) and the temperature at which the maximum rate of decomposition occurs (Tmax).
| Quinolinium Salt Derivative | Anion | N-Substituent | Tonset (°C) | Tmax (°C) | Reference |
| 1-Methylquinolinium | Iodide | Methyl | 220 | 245 | Fictional Data |
| 1-Ethylquinolinium | Bromide | Ethyl | 215 | 238 | Fictional Data |
| 1-Butylquinolinium | Chloride | Butyl | 205 | 225 | Fictional Data |
| 1-Benzylquinolinium | Bromide | Benzyl | 235 | 255 | Fictional Data |
| 1-(4-Nitrobenzyl)quinolinium | Bromide | 4-Nitrobenzyl | 225 | 248 | Fictional Data |
| 1-Methyl-4-hydroxyquinolinium | Chloride | Methyl | 240 | 260 | Fictional Data |
Note: The data presented in this table is illustrative and based on general trends observed in ionic liquids. Actual values may vary depending on the specific experimental conditions.
Generally, the thermal stability of N-alkylquinolinium salts tends to decrease with increasing alkyl chain length[1][2]. The nature of the anion also plays a significant role, with salts containing larger, more charge-diffuse anions often exhibiting greater thermal stability[3].
Hydrolytic Stability of Quinolinium Salts
Hydrolytic stability refers to the resistance of a compound to degradation in the presence of water. For pharmaceutical applications, where formulations are often aqueous, this is a critical parameter. The rate of hydrolysis can be quantified by determining the hydrolysis rate constant (khyd) at a specific pH and temperature.
| Quinolinium Salt Derivative | N-Substituent | pH | Temperature (°C) | khyd (s-1) | Half-life (t1/2) | Reference |
| 1-Methylquinolinium Chloride | Methyl | 7.4 | 37 | 1.5 x 10-7 | ~54 days | Fictional Data |
| 1-Benzylquinolinium Bromide | Benzyl | 7.4 | 37 | 2.8 x 10-7 | ~29 days | Fictional Data |
| 1-(4-Methoxybenzyl)quinolinium Bromide | 4-Methoxybenzyl | 7.4 | 37 | 1.9 x 10-7 | ~42 days | Fictional Data |
| 1-(4-Nitrobenzyl)quinolinium Bromide | 4-Nitrobenzyl | 7.4 | 37 | 4.5 x 10-7 | ~18 days | Fictional Data |
Note: The data presented in this table is illustrative. Actual values will depend on the specific molecular structure and experimental conditions.
The susceptibility of quinolinium salts to hydrolysis is influenced by the electronic properties of the substituents. Electron-withdrawing groups on the N-substituent can increase the electrophilicity of the quinolinium ring, making it more susceptible to nucleophilic attack by water.
Photostability of Quinolinium Salts
Photostability is the ability of a compound to withstand exposure to light without undergoing degradation. For drug substances and products, photostability is a key regulatory requirement. The photostability of a compound can be assessed by measuring its photodegradation quantum yield (Φ), which represents the efficiency of a photochemical process. A lower quantum yield indicates higher photostability.
| Quinolinium Salt Derivative | N-Substituent | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 1-Methylquinolinium Iodide | Methyl | Acetonitrile | 313 | 0.05 | Fictional Data |
| 1-Styrylquinolinium Iodide | Styryl | Acetonitrile | 365 | 0.25 | Fictional Data |
| 1-(4-Methoxystyryl)quinolinium Iodide | 4-Methoxystyryl | Acetonitrile | 370 | 0.18 | Fictional Data |
Note: The data presented in this table is illustrative. The quantum yield can be highly dependent on the experimental setup and the presence of other substances.
The introduction of chromophores, such as a styryl group, can significantly increase the light absorption of quinolinium salts, potentially leading to lower photostability[4].
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable stability data. The following sections outline the methodologies for key stability-indicating experiments.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of a quinolinium salt.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the quinolinium salt is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20 mL/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The Tonset is determined as the temperature at which a significant mass loss begins, and the Tmax is determined from the peak of the first derivative of the TGA curve.
Hydrolytic Stability Assessment (OECD 111)
Objective: To determine the rate of hydrolysis of a quinolinium salt as a function of pH.
Methodology:
-
Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).
-
Dissolve the quinolinium salt in each buffer solution at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37 °C) in the dark.
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of the remaining quinolinium salt in the aliquots using a suitable analytical method (e.g., HPLC-UV).
-
Plot the natural logarithm of the concentration versus time to determine the first-order rate constant (khyd) from the slope of the line. The half-life (t1/2) can then be calculated as 0.693 / khyd.
Photostability Assessment (ICH Q1B)
Objective: To evaluate the photostability of a quinolinium salt in the solid state and in solution.
Methodology:
-
Solid-State: Spread a thin layer of the quinolinium salt powder on a suitable container (e.g., a petri dish).
-
Solution: Prepare a solution of the quinolinium salt in a suitable solvent (e.g., water or acetonitrile) in a quartz cuvette.
-
Control: Prepare a dark control sample for both solid and solution studies, wrapped in aluminum foil.
-
Exposure: Expose the samples and a calibrated actinometer to a light source that provides a combination of UV and visible light (e.g., a xenon lamp) in a photostability chamber. The total illumination should be not less than 1.2 million lux hours, and the near UV energy not less than 200 watt hours/square meter.
-
Analysis: After exposure, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a suitable analytical method (e.g., HPLC-UV).
-
Quantum Yield Calculation: The photodegradation quantum yield (Φ) can be determined by comparing the rate of degradation of the quinolinium salt to that of a chemical actinometer with a known quantum yield.
Conclusion
The stability of quinolinium salts is a multifaceted property that is critically dependent on their molecular structure. This guide provides a framework for the comparative analysis of the stability of different quinolinium salts, emphasizing the importance of systematic experimental evaluation. By utilizing the provided data tables and experimental protocols, researchers can make more informed decisions in the selection and development of quinolinium salts for a wide range of scientific and industrial applications. It is important to note that the provided quantitative data is for illustrative purposes, and specific experimental determination is necessary for any new quinolinium salt.
References
Evaluating the Selectivity of 1-Ethylquinolinium for Chloride Over Other Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of 1-Ethylquinolinium, a fluorescent probe, for chloride over other halides such as bromide, iodide, and fluoride. The evaluation is based on experimental data from closely related quinolinium derivatives, offering valuable insights for applications in biological sensing and pharmaceutical research where precise anion detection is critical.
Performance Comparison of Halide Selectivity
The selectivity of quinolinium-based fluorescent indicators for halides is primarily evaluated through fluorescence quenching experiments. The efficiency of quenching by different halides provides a measure of the sensor's affinity and selectivity. The Stern-Volmer constant (KSV) is a key quantitative parameter derived from these experiments, where a higher KSV value indicates more effective quenching and, consequently, a stronger interaction between the fluorophore and the quencher.
The following table summarizes representative Stern-Volmer constants for a 6-methylquinolinium derivative, which serves as a close structural analog to this compound.
| Halide Ion | Stern-Volmer Constant (KSV) [M-1] |
| Chloride (Cl⁻) | 255 |
| Bromide (Br⁻) | > 255 (exact value not specified, but indicated as higher than Cl⁻) |
| Iodide (I⁻) | > Bromide (exact value not specified, but indicated as the highest) |
| Fluoride (F⁻) | Not reported (typically negligible quenching) |
Data is for a 6-methylquinolinium dye, as a proxy for this compound, from Anal. Biochem. 2001, 292(1), 136-142.[1]
This data clearly demonstrates a selectivity preference of the quinolinium core for heavier halides over chloride. This intrinsic selectivity is an important consideration for the design of chloride-selective sensors, often requiring molecular modifications to enhance chloride binding affinity relative to other halides.
Experimental Protocols
The determination of halide selectivity for quinolinium-based probes is typically performed using steady-state fluorescence spectroscopy. The following is a detailed methodology for a fluorescence quenching assay.
Fluorescence Quenching Assay for Halide Selectivity
1. Materials and Instrumentation:
- This compound salt (or a suitable analog)
- Sodium or potassium salts of the halides: NaCl, NaBr, NaI, NaF
- Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4)
- Spectrofluorometer
- Quartz or plastic cuvettes
2. Preparation of Stock Solutions:
- Prepare a stock solution of the this compound probe in the chosen buffer at a concentration that gives a stable and measurable fluorescence signal (typically in the micromolar range).
- Prepare high-concentration stock solutions of each halide salt in the same buffer.
3. Experimental Procedure:
- To a cuvette containing a fixed volume of the this compound solution, record the initial fluorescence intensity (F0) at the emission maximum, using the appropriate excitation wavelength.
- Add small aliquots of a halide stock solution to the cuvette, ensuring thorough mixing after each addition.
- After each addition, record the new fluorescence intensity (F).
- Repeat this process for a range of halide concentrations.
- Perform separate titration experiments for each halide (Cl⁻, Br⁻, I⁻, and F⁻).
4. Data Analysis:
- Correct the fluorescence intensity values for dilution effects if the volume of added quencher is significant.
- Plot the ratio of the initial fluorescence intensity to the measured fluorescence intensity (F0/F) against the concentration of the halide quencher ([Q]).
- According to the Stern-Volmer equation, for dynamic quenching, this plot should be linear: F0/F = 1 + KSV[Q]
- The Stern-Volmer constant (KSV) is determined from the slope of the linear fit.
- Compare the KSV values obtained for each halide to determine the selectivity of the this compound probe.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the halide selectivity of this compound through fluorescence quenching experiments.
Caption: Workflow for determining halide selectivity via fluorescence quenching.
References
Performance Review of Commercially Available 1-Ethylquinolinium Reagents
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of experimental work. This guide provides a comparative overview of commercially available 1-Ethylquinolinium reagents, focusing on their performance characteristics and applications, supported by available experimental data.
Introduction to this compound Reagents
This compound salts are quaternary ammonium compounds derived from quinoline. They are utilized in a variety of applications, including as fluorescent probes, in organic synthesis, and as components of ionic liquids. The performance of these reagents can vary depending on the counter-ion (e.g., iodide, bromide) and their purity. This guide will focus on the most commonly available this compound salts.
Commercially Available this compound Reagents: A Comparison
A variety of this compound reagents are available from different chemical suppliers. The most common of these is this compound iodide. Other salts, such as this compound bromide, are also commercially available. The choice of reagent often depends on the specific application and desired chemical properties.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of commercially available this compound iodide and bromide, compiled from various suppliers. These properties are crucial for determining the suitability of a reagent for a particular experimental setup.
| Property | This compound Iodide | This compound Bromide |
| CAS Number | 634-35-5[1][2][3][4] | 26670-42-8[5][6] |
| Molecular Formula | C₁₁H₁₂IN[1][2] | C₁₁H₁₂BrN[5] |
| Molecular Weight | 285.13 g/mol [1] | 238.13 g/mol [5] |
| Appearance | Yellow or brown crystalline powder[7] | Solid |
| Melting Point | 158-160 °C[4] | Not specified |
| Purity | Typically ≥95%[2] | Not specified |
| Solubility | Soluble in water[4] | Soluble in water |
Performance in Key Applications
The performance of this compound reagents is best evaluated in the context of their primary applications.
Fluorescent Probes
Quinolinium-based compounds are known for their fluorescent properties and are often used as probes in biological systems. Their fluorescence can be sensitive to the local environment, making them useful for monitoring processes like changes in pH or protein aggregation.
pH Sensing: 1-methyl-7-amino-quinolinium-based probes have been shown to be effective for monitoring pH in aqueous media using fluorescence lifetime imaging (FLIM).[8] These probes exhibit high fluorescence quantum yields (0.7-0.8) and long fluorescence lifetimes (12-13 ns), making them highly suitable for FLIM applications.[8] They are also water-soluble and photostable.[8]
Protein Aggregation Detection: Certain fluorescent probes with structures similar to quinolinium compounds can be used to detect protein aggregation.[9][10][11] These "turn-on" fluorescent probes exhibit increased fluorescence intensity upon binding to protein aggregates, which provides a rigid environment that restricts intramolecular rotation.[9][12][13]
The following table outlines key performance data for a quinolinium-based fluorescent probe, which can serve as a benchmark for evaluating similar this compound reagents.
| Parameter | Value | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.6 - 0.8 | [8] |
| Fluorescence Lifetime (τF) | 11.5 - 13 ns | [8] |
| Maximum Absorption Wavelength (λabs) | ~400 - 420 nm | [8] |
| Maximum Emission Wavelength (λem) | ~480 - 500 nm | [8] |
Organic Synthesis
This compound salts can be used as starting materials or intermediates in various organic reactions. For instance, they can participate in reactions to form more complex heterocyclic compounds.[4] The purity and reactivity of the this compound reagent are critical for achieving high yields and desired products in these synthetic applications.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are example protocols relevant to the application of quinolinium-based reagents.
General Protocol for Cell Viability Assay using a Quinolinium-based Dye (Propidium Iodide)
Propidium iodide (PI), a related quinolinium salt, is widely used to identify dead cells. While not this compound iodide, this protocol illustrates a common application for this class of compounds.
Materials:
-
Cells in suspension
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare a single-cell suspension at a concentration of 1–10 x 10⁶ cells/mL in a suitable buffer like PBS.
-
Add the fluorescent dye (e.g., PI) at the recommended concentration. For PI, a final concentration of 1 µL per 1 mL of cell suspension is often used.
-
Incubate the cells with the dye for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 2-8°C), protected from light.[14]
-
Wash the cells to remove excess dye.[14]
-
Analyze the stained cells using a flow cytometer or fluorescence microscope.[15] Dead cells will exhibit fluorescence due to the dye intercalating with their DNA, as their membranes are compromised.[15][16]
Synthesis of a this compound Salt
The following is a general representation of the synthesis of a this compound halide.
Caption: Synthesis of this compound Halide.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways or experimental procedures can aid in understanding the role of this compound reagents.
Workflow for High-Throughput Screening (HTS) using a Fluorescent Reporter Assay
This compound-based fluorescent probes can be employed in high-throughput screening to identify compounds that modulate a specific biological pathway.
Caption: High-Throughput Screening Workflow.
Simplified Pathway of Apoptosis Detection
Quinolinium-based dyes like Propidium Iodide are used to detect late-stage apoptotic or necrotic cells, which have lost membrane integrity.
Caption: Apoptosis Detection Pathway.
Conclusion
Commercially available this compound reagents, particularly this compound iodide, are versatile tools for researchers. While direct comparative performance data between different suppliers and salt forms is limited in publicly available literature, their utility in fluorescence-based assays and organic synthesis is evident. The selection of a specific reagent should be guided by the application, with careful consideration of the purity and the physical and chemical properties of the compound. The provided protocols and diagrams offer a framework for the practical application of these valuable chemical entities in a research setting.
References
- 1. scbt.com [scbt.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. ivychem.com [ivychem.com]
- 4. Cas 634-35-5,this compound IODIDE | lookchem [lookchem.com]
- 5. ethylquinolinium bromide [stenutz.eu]
- 6. 26670-42-8_1-ethylquinolin-1-ium,bromideCAS号:26670-42-8_1-ethylquinolin-1-ium,bromide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Fluorescent Protein Chromophores To Detect Protein Aggregation with Turn-On Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation induced emission based fluorescent probe for selective and rapid detection of protein [inis.iaea.org]
- 11. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
